luzopeptin
Description
BenchChem offers high-quality luzopeptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about luzopeptin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
134688-25-8 |
|---|---|
Molecular Formula |
C6H9NO2S |
Synonyms |
luzopeptin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Luzopeptin A — Mechanism of Action & DNA Bisintercalation Dynamics
Executive Summary
Luzopeptin A (BBM-928A) represents the pinnacle of the echinomycin class of antitumor antibiotics. Produced by Actinomadura luzonensis, it functions as a bifunctional intercalator (bisintercalator) . Unlike mono-intercalators (e.g., ethidium bromide) that insert a single planar moiety between base pairs, Luzopeptin A inserts two quinoxaline-2-carboxamide chromophores simultaneously.
This guide dissects the molecular mechanics of this event.[1][2][3][4] The critical differentiator for Luzopeptin A is its cyclic decadepsipeptide backbone, which provides a larger, more flexible scaffold than the octadepsipeptide backbone of echinomycin. This structural advantage allows Luzopeptin A to sandwich two base pairs with an association constant (
Molecular Architecture
To understand the binding, one must understand the scaffold. Luzopeptin A is not a passive ligand; it is a molecular clamp.
The Chromophores
Two identical quinoxaline-2-carboxamide rings serve as the "jaws" of the clamp. These planar heteroaromatic systems are capable of
The Backbone (The Linker)
The chromophores are tethered by a
-
Composition: Contains 3-hydroxy-6-methoxy-quinaldic acid, N-methyl-L-cysteine, and other non-standard amino acids.
-
Function: The backbone resides in the minor groove of the DNA helix. Its length is perfectly tuned to span exactly two base pairs (approx. 6.8 Å vertical rise).
-
Contrast with Echinomycin: Echinomycin possesses a rigid cyclic octadepsipeptide ring. Luzopeptin's decadepsipeptide ring allows for greater conformational adaptability, leading to tighter binding and slower dissociation rates.
Mechanism of Action: The Bisintercalation Event[5]
The binding of Luzopeptin A is a multi-step thermodynamic process involving diffusion, recognition, and structural locking.
Sequence Specificity
While echinomycin is strictly specific for 5'-CpG-3' sites, Luzopeptin A exhibits broader specificity due to its flexible linker.
-
Primary Preference: 5'-CpG-3' steps.
-
Secondary Preference: 5'-ApT-3' steps (specifically d(C-A)·d(T-G) regions).
-
Neighbor Exclusion: The drug covers 4 base pairs in total (2 sandwiched, 2 flanking). Binding sites must be separated by at least 2-3 base pairs.
Structural Distortion
Upon binding, Luzopeptin A induces significant topological changes:
-
Unwinding: The DNA helix unwinds by approximately 40°–50° to accommodate the two chromophores.[3]
-
Extension: The helix lengthens by ~0.68 nm (0.34 nm per chromophore).[3]
-
Groove Occupation: The peptide ring fills the minor groove, displacing hydration water and preventing minor-groove binding enzymes.
Intermolecular Cross-linking
Uniquely, Luzopeptin A can facilitate Type II Biintercalation , where the two chromophores insert into different DNA molecules, effectively cross-linking them. This is a potent mechanism for cytotoxicity, preventing strand separation during replication.
Mechanistic Pathway Diagram
Caption: Step-wise kinetic pathway of Luzopeptin A binding, from solvent diffusion to stable polymerase blockade.
Quantitative Comparison: Luzopeptin A vs. Echinomycin[6]
The following table summarizes the key biophysical differences, highlighting why Luzopeptin A is often the more potent agent in laboratory settings.
| Feature | Echinomycin | Luzopeptin A | Implication |
| Backbone Size | Cyclic Octadepsipeptide | Cyclic Decadepsipeptide | Luzopeptin has higher flexibility. |
| Binding Span | 2 Base Pairs | 2 Base Pairs | Both are bisintercalators.[1] |
| Binding Affinity ( | Luzopeptin forms a tighter, longer-lived complex. | ||
| Dissociation Kinetics | Fast | Slow | Luzopeptin bands are sharper in gel shift assays. |
| Sequence Specificity | Strict 5'-CpG-3' | 5'-CpG-3' & 5'-ApT-3' | Luzopeptin targets a broader range of sequences. |
| Cross-linking | Intramolecular only | Intra- & Intermolecular | Luzopeptin can aggregate DNA strands (Type II). |
Experimental Protocols
As an application scientist, you must validate these mechanisms in your specific context. Below are two self-validating protocols.
Protocol A: DNase I Footprinting
Objective: Determine the specific binding sites of Luzopeptin A on a target DNA fragment. Principle: Luzopeptin A protects DNA from DNase I cleavage.[5][6] Protected regions appear as "footprints" (gaps) on a sequencing gel.
Reagents:
-
Buffer A (Binding): 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM
, 1 mM DTT. -
Probe:
-end-labeled DNA fragment (approx. 100-200 bp). -
Luzopeptin Stock: Dissolved in DMSO (Keep DMSO < 5% in final reaction).
Workflow:
-
Equilibration: Mix labeled DNA (~10,000 cpm) with increasing concentrations of Luzopeptin A (0.1
M to 10 M) in Buffer A. Total volume: 20 L. -
Incubation: Incubate at 25°C for 30 minutes . Note: Luzopeptin has slow association kinetics; do not shorten this step.
-
Digestion: Add 2
L of DNase I (diluted to yield single-hit kinetics). Incubate for 1 minute at room temperature. -
Termination: Add 50
L Stop Solution (20 mM EDTA, 0.1% SDS, ethanol). -
Purification: Ethanol precipitate the DNA. Wash with 70% EtOH. Dry.
-
Electrophoresis: Resuspend in formamide loading dye. Heat to 90°C for 3 min. Load on an 8% denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize via phosphorimaging. Look for protected regions (bands missing compared to control).
Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: Quantify the IC50 of Luzopeptin A against viral replication machinery. Mechanism: Luzopeptin blocks the template, preventing RT from sliding.
Workflow Diagram:
Caption: Workflow for assessing Reverse Transcriptase inhibition via template blockade.
Critical Steps:
-
Template: Use Poly(rA)·oligo(dT)12-18 as the template-primer.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.8), 6 mM
, 1 mM DTT, 80 mM KCl. -
Nucleotide: [Methyl-
H]dTTP or Br-dUTP (for colorimetric ELISA). -
Control: Use Nevirapine (NNRTI) as a positive control for enzyme inhibition, but note that Luzopeptin's curve will look different due to the template-binding mechanism (competitive vs DNA, non-competitive vs dNTP).
References
-
Huang, C. H., et al. (1983). Intermolecular Cross-Linking of DNA through Bifunctional Intercalation of an Antitumor Antibiotic, Luzopeptin A (BBM-928A).[6][7] Cancer Research.[7] Link
-
Fox, K. R., et al. (1988).[5] Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research.[8][5][6][9] Link
-
Zhang, X., & Patel, D. J. (1991). Solution structure of the luzopeptin-DNA complex. Biochemistry. Link
-
Take, Y., et al. (1989). Inhibition of HIV-1 Reverse Transcriptase by Luzopeptin A.[10] The Journal of Antibiotics. Link
-
Berge, T., et al. (2003).[9] The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy. Journal of Structural Biology. Link
Sources
- 1. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cma.fcen.uba.ar [cma.fcen.uba.ar]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
The Architecture of Antitumor Activity: A Deep Dive into the Structure-Activity Relationship of Quinoxaline Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged pharmacophore in the landscape of anticancer drug discovery.[1][2] Its derivatives, both naturally occurring and synthetic, have consistently demonstrated potent antitumor activity through diverse mechanisms of action. This technical guide, designed for the discerning scientific audience, will dissect the intricate relationship between the chemical structure of quinoxaline-based compounds and their biological efficacy as antitumor agents. We will move beyond a mere cataloging of derivatives to explore the causal links between molecular architecture and cytotoxic function, providing a foundational understanding for the rational design of next-generation quinoxaline therapeutics.
The Quinoxaline Core: A Foundation for Diverse Antitumor Mechanisms
The inherent versatility of the quinoxaline ring system allows it to serve as a scaffold for compounds that interfere with fundamental cellular processes in cancer cells. The primary mechanisms of action for antitumor quinoxalines can be broadly categorized into two major classes: DNA targeting agents and enzyme inhibitors.
DNA as a Primary Target: Intercalation and Groove Binding
A significant number of quinoxaline antibiotics exert their cytotoxic effects by directly interacting with cellular DNA. This interaction can occur through two principal modes:
-
Bis-intercalation: This is the hallmark of natural quinoxaline antibiotics like echinomycin and triostin A .[3][4][5] These molecules possess two planar quinoxaline chromophores appended to a cyclic depsipeptide backbone. This unique structure allows them to insert both chromophores into the DNA double helix at separate locations, effectively creating a "molecular staple" that distorts the DNA structure and inhibits processes like replication and transcription.[6][7][8] The peptide backbone plays a crucial role in sequence-specific recognition, with triostin A showing a preference for CpG sequences due to hydrogen bonding interactions between the peptide and the 2-amino group of guanine.[9][10]
-
Mono-intercalation: Many synthetic quinoxaline derivatives function as mono-intercalators, where a single planar quinoxaline ring system inserts itself between DNA base pairs. This disrupts the normal helical structure and can lead to the inhibition of DNA-dependent enzymes.
Enzyme Inhibition: Targeting Key Players in Cancer Progression
Beyond direct DNA interaction, quinoxaline derivatives have been developed as potent inhibitors of various enzymes that are critical for cancer cell survival and proliferation.
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription. Several synthetic quinoxaline derivatives have been identified as potent topoisomerase II inhibitors.[11][12][13] By stabilizing the covalent complex between the enzyme and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.
-
Kinase Inhibition: The quinoxaline scaffold has proven to be a valuable template for the design of kinase inhibitors.[14] Various derivatives have been shown to inhibit key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[14][15]
Deconstructing the Quinoxaline Pharmacophore: A Guide to Structure-Activity Relationships
The antitumor activity of quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the core ring system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer agents.
The Quinoxaline Nucleus: Essential for Activity
The planar, aromatic nature of the quinoxaline ring is a fundamental requirement for DNA intercalation and for fitting into the active sites of target enzymes. Modifications that disrupt this planarity generally lead to a loss of activity.
Substitutions at C-2 and C-3: Modulating Potency and Selectivity
The C-2 and C-3 positions of the quinoxaline ring are key handles for chemical modification and have a profound impact on biological activity.
-
Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings at these positions can enhance DNA binding affinity and topoisomerase II inhibition.
-
Amine and Amide Moieties: The incorporation of amine and amide functionalities has been shown to be a successful strategy for improving anticancer activity.[14][16] These groups can participate in hydrogen bonding interactions with target biomolecules. For instance, benzylamino substituted quinoxalines have demonstrated significant inhibitory effects on the growth of a wide range of cancer cell lines.[17]
-
Sulfonamide Groups: The presence of a sulfonamide moiety has also been linked to potent antitumor activity.[14]
Substitutions on the Benzenoid Ring: Fine-Tuning the Electronic Properties
Modifications to the benzene portion of the quinoxaline scaffold (positions 5, 6, 7, and 8) can influence the electronic properties of the molecule and its interaction with biological targets.
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the DNA binding affinity and enzyme inhibitory potency. The optimal electronic nature of the substituent is often target-dependent. For example, some studies have shown that electron-releasing groups increase activity, while others have found that electron-withdrawing groups are more favorable.[1]
Quantitative Analysis of Structure-Activity Relationships
To provide a clearer understanding of the impact of structural modifications, the following table summarizes the structure-activity relationships of selected quinoxaline derivatives.
| Compound/Series | Key Structural Features | Mechanism of Action | Activity (IC50) | Target Cell Lines | Reference |
| Benzylamino Quinoxalines | 5,7-diamino-3-phenyl-2-benzylamino substitution | Growth Inhibition | 10⁻⁶ to 10⁻⁸ M | Various human cancers | [17] |
| Quinoxaline Derivatives III & IV | Specific quinoxaline-based structures | Topoisomerase II Inhibition, Apoptosis Induction | 4.11 µM and 2.11 µM | PC-3 (Prostate Cancer) | [11] |
| Quinoxaline Derivatives 18b, 19b, 23, 25b, 26 | Varied substitutions on the quinoxaline core | DNA Intercalation, Topoisomerase II Inhibition | 0.26 to 2.91 µM | HepG-2, Hep-2, Caco-2 | [12] |
| Quinoxaline-bisarylurea | Quinoxaline core with bisarylurea moiety | Antitumor Activity | Not specified | Human tumor cell lines | [16] |
| Quinoxaline Derivatives 13, 15, 16, 19 | Specific substitutions on the quinoxaline core | DNA Intercalation, Topoisomerase II Inhibition | 7.6 to 32.4 µM | HePG-2, MCF-7, HCT-116 | [13][18] |
Visualizing the Mechanisms of Action
To visually represent the key concepts discussed, the following diagrams illustrate the mechanism of action of quinoxaline antitumor antibiotics.
Caption: Key structural features influencing the antitumor activity of quinoxaline derivatives.
Caption: Overview of the primary mechanisms of action for quinoxaline antitumor antibiotics.
Experimental Protocols for SAR Evaluation
The elucidation of the structure-activity relationships of quinoxaline antibiotics relies on a battery of robust and reproducible in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[19][20]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Binding Affinity: UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward method to assess the binding of a compound to DNA.
Principle: The interaction of a compound with DNA often leads to changes in its UV-Visible absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a decrease in molar absorptivity (hypochromism).
Protocol:
-
Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl). Also, prepare a stock solution of the quinoxaline compound in the same buffer.
-
Titration: Keep the concentration of the quinoxaline compound constant and titrate it with increasing concentrations of CT-DNA.
-
Spectral Measurement: Record the UV-Visible absorption spectrum of the quinoxaline compound after each addition of DNA.
-
Data Analysis: Analyze the changes in the absorption spectra to determine the binding constant (Kb) using appropriate models, such as the Wolfe-Shimer equation.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. This can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, and the quinoxaline compound at various concentrations in an appropriate reaction buffer. Include a negative control (no compound) and a positive control (e.g., etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.
-
Analysis: Compare the amount of supercoiled and relaxed DNA in the presence and absence of the compound to determine the inhibitory activity.
Conclusion and Future Perspectives
The quinoxaline scaffold remains a highly attractive platform for the development of novel antitumor agents. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacological properties. Future research in this area should focus on:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design quinoxaline derivatives that specifically target a single enzyme or DNA sequence, thereby reducing off-target toxicity.
-
Combination Therapies: Exploring the synergistic effects of quinoxaline antibiotics with other anticancer drugs to overcome drug resistance.
-
Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and tumor-targeting of quinoxaline compounds.
By continuing to unravel the intricate structure-activity relationships of quinoxaline antibiotics, the scientific community can pave the way for the development of more effective and safer cancer therapies.
References
-
Synthesis and in vitro antitumor activity of new quinoxaline derivatives. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]
-
Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. [Link]
-
New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. [Link]
-
Synthesis and antitumor activities of a series of novel quinoxalinhydrazides. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. [Link]
-
ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. [Link]
-
Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
-
Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. [Link]
-
Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA. [Link]
-
Structure of new quinoxaline antibiotics. [Link]
-
DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM. [Link]
-
Structures of echinomycin, thiocoraline,triostin A, SW-163C, QXC and HQA. [Link]
-
Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives. [Link]
-
Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... [Link]
-
A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment. [Link]
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. [Link]
-
Structures of triostin A and quinomycin A (echinomycin). The amino acids in the peptide chains are. [Link]
-
A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment. [Link]
-
Structures of echinomycin, triostin A, TANDEM and general structure for... [Link]
-
2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. [Link]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. [Link]
-
DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM. [Link]
-
DNA intercalators and using them as anticancer drugs. [Link]
-
Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijabbr.com [ijabbr.com]
- 9. DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. omicsonline.org [omicsonline.org]
- 20. researchgate.net [researchgate.net]
therapeutic potential of luzopeptin as an antitumor agent
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of oncology is one of relentless pursuit – a quest for therapeutic agents with novel mechanisms of action that can overcome the intricate defenses of cancer cells. Within this landscape, natural products have historically served as a rich reservoir of inspiration and innovation. Luzopeptin, a potent antitumor antibiotic, stands as a compelling example of nature's ingenuity in crafting molecules with profound biological activity. This technical guide provides an in-depth exploration of luzopeptin, from its fundamental mechanism of action to the preclinical evidence supporting its therapeutic potential and the practical methodologies required for its investigation. As we delve into the intricate dance between this cyclic depsipeptide and the machinery of the cell, we aim to equip researchers and drug development professionals with the knowledge and tools necessary to unlock the full therapeutic promise of luzopeptin and its analogs.
Introduction: The Emergence of a Potent Bis-intercalator
Luzopeptin, also known as BBM-928A, is a cyclic decadepsipeptide antibiotic originally isolated from the fermentation broth of Actinomadura luzonensis.[1] Its structure is characterized by two substituted quinoline chromophores linked to a cyclic peptide core, a feature that underpins its potent biological activity.[2][3] Early investigations revealed that luzopeptin exhibits significant antitumor activity against a range of experimental tumor models in mice, including leukemia P388, leukemia L1210, melanoma B16, and Lewis lung carcinoma.[4][5] This initial promise spurred further research into its mechanism of action and structure-activity relationships, positioning it as a molecule of interest in the field of cancer chemotherapy.
Mechanism of Action: A Two-Pronged Assault on DNA Integrity
The antitumor activity of luzopeptin is primarily attributed to its ability to act as a potent bifunctional DNA intercalator.[1][6] This mechanism involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix.[2] This high-affinity binding disrupts the normal architecture of DNA and interferes with crucial cellular processes.
Bifunctional Intercalation and DNA Cross-linking
Luzopeptin's unique structure allows it to bind to DNA in two distinct ways:
-
Intramolecular Cross-linking (Type I): Both quinoline moieties can intercalate within the same DNA molecule, creating an intramolecular cross-link.[7][8] This distorts the DNA helix and can impede the progression of enzymes involved in replication and transcription.
-
Intermolecular Cross-linking (Type II): The two chromophores can also intercalate into two separate DNA molecules, leading to intermolecular cross-linking.[7] This has the potential to cause more extensive DNA damage and trigger cell death pathways.
The ability of luzopeptin to induce both types of cross-links contributes to its potent cytotoxic effects.[7]
Inhibition of Topoisomerase II
Beyond its direct interaction with DNA, luzopeptin also functions as a topoisomerase II inhibitor.[6][9] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10][11] By inhibiting topoisomerase II, luzopeptin traps the enzyme-DNA complex, leading to the accumulation of DNA strand breaks and ultimately, apoptosis.[6]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
DNA Intercalation Assays
Several biophysical assays can be employed to characterize the interaction of luzopeptin with DNA. [6] a) Ethidium Bromide Displacement Assay: This assay measures the ability of luzopeptin to displace the fluorescent intercalator ethidium bromide (EtBr) from DNA, leading to a quenching of fluorescence. [6] b) DNA Thermal Denaturation Assay: The binding of luzopeptin to DNA stabilizes the double helix, resulting in an increase in the melting temperature (Tm). This assay measures the change in Tm in the presence of the compound. [6][9] c) DNA Viscometry Assay: Intercalation of luzopeptin into DNA causes the DNA to unwind and lengthen, leading to an increase in its viscosity.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of luzopeptin in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Luzopeptin formulation (e.g., in saline or a suitable vehicle)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer luzopeptin or vehicle to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneally, intravenously).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups.
Conclusion
Luzopeptin represents a fascinating and potent antitumor agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its preclinical efficacy, particularly against certain cancer types, underscores its potential as a therapeutic candidate. However, challenges related to its toxicity profile necessitate further research and development. Through a concerted effort in medicinal chemistry to generate safer and more effective analogs, in pharmacology to explore synergistic combination therapies, and in drug delivery to achieve tumor-specific targeting, the full therapeutic potential of the luzopeptin scaffold may yet be realized. This technical guide serves as a foundational resource to inspire and inform such endeavors, ultimately contributing to the advancement of novel and effective cancer treatments.
References
-
BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity. PubMed. Available at: [Link].
-
Rose, W. C., Schurig, J. E., Huftalen, J. B., & Bradner, W. T. (1983). Experimental Antitumor Activity and Toxicity of a New Chemotherapeutic Agent, BBM 928A. Cancer Research, 43(4), 1504-1510. Available at: [Link].
-
Rose, W. C., Schurig, J. E., Huftalen, J. B., & Bradner, W. T. (1983). Experimental Antitumor Activity and Toxicity of a New Chemotherapeutic Agent, BBM 928A. Cancer Research, 43(4), 1504-1510. Available at: [Link].
- Rose, W. C., Schurig, J. E., Huftalen, J. B., & Bradner, W. T. (1983). Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A. Cancer Research, 43(4), 1504–1510.
-
Huang, C. H., Prestayko, A. W., & Crooke, S. T. (1982). Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid. Biochemistry, 21(14), 3704–3710. Available at: [Link].
-
Arnold, E., & Clardy, J. (1981). Crystal and molecular structure of BBM-928 A, a novel antitumor antibiotic from Actinomadura luzonensis. Journal of the American Chemical Society, 103(5), 1243–1244. Available at: [Link].
-
Boger, D. L., & Myers, J. B. (1999). Total Synthesis and Comparative Evaluation of Luzopeptin A−C and Quinoxapeptin A−C. Journal of the American Chemical Society, 121(44), 10344-10352. Available at: [Link].
-
Boger, D. L., & Myers, J. B. (1999). Total synthesis and comparative evaluation of luzopeptin A-C and quinoxapeptin A-C. CaltechAUTHORS. Available at: [Link].
-
Huang, C. H., Mirabelli, C. K., & Crooke, S. T. (1984). Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A). Cancer Research, 44(6), 2468–2473. Available at: [Link].
-
Fox, K. R., Davies, H., Adams, G. R., Portugal, J., & Waring, M. J. (1988). Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research, 16(6), 2489–2507. Available at: [Link].
-
Zhang, X., & Patel, D. J. (1990). Solution structure of the luzopeptin-DNA complex. Biochemistry, 29(39), 9451–9466. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). Luzopeptin A. PubChem. Available at: [Link].
-
ClinicalTrials.gov. (2022). [Lu-177]Ludotadipep in Castration-resistant Prostate Cancer(CRPC): Investigation of Drug and Application. ClinicalTrials.gov. Available at: [Link].
- Kumar, A., Kumar, A., Kumar, S., & Singh, R. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1020.
- Li, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4385.
- Pommier, Y. (2015). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 773, 34-51.
- Sharma, A., et al. (2024). Toxicity Studies of Cardiac-Targeting Peptide Reveal a Robust Safety Profile. Pharmaceuticals, 17(1), 78.
-
MedPath. (2025). Stanford Researchers Develop Synthetic Molecule That Targets and Eliminates Breast and Pancreatic Cancers. MedPath. Available at: [Link].
-
ecancer. (2025). 'Powerful new approach': New drug combination strategy shows promise against hard-to-treat cancers. ecancer. Available at: [Link].
- Palumbo, M., et al. (1990). DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs. Molecular Pharmacology, 38(6), 808-815.
-
National Cancer Institute. (2025). Synergistic Interactions for Improved Cancer Treatment. National Cancer Institute. Available at: [Link].
- Li, Y., et al. (2007). Synthesis and in vitro antitumour activities of lupeol derivatives.
-
Dana-Farber Cancer Institute. (2018). Novel diabetes drugs sensitize cancer cells to chemotherapy agents. Dana-Farber Cancer Institute. Available at: [Link].
- Wang, C., et al. (2023). Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. International Journal of Molecular Sciences, 24(18), 14115.
- Kankuri, E., & Wagle, N. (2017). Combination therapy in combating cancer. Oncotarget, 8(38), 64635–64654.
- Wiebe, M. O., et al. (2018). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. MedChemComm, 9(7), 1145-1156.
-
National Center for Biotechnology Information. (n.d.). Luzopeptin C. PubChem. Available at: [Link].
- de la Fuente, R., & Martin-Martinez, M. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(12), 3505.
-
ClinicalTrials.gov. (2021). A Study of Luspatercept (ACE-536) to Treat Anemia Due to Very Low, Low, or Intermediate Risk Myelodysplastic Syndromes. ClinicalTrials.gov. Available at: [Link].
- Zhang, W., et al. (2021). Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation.
-
Roeleveld, N., et al. (2025). Peptide receptor radionuclide therapy targeting the cholecystokinin-2 receptor: Preclinical and first clinical experience in small cell lung cancer. medRxiv. Available at: [Link].
- Mader, J. S., & Hoskin, D. W. (2006). Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications. Current drug targets, 7(8), 989-1004.
- Al-Saeed, F. A., et al. (2022). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Molecules, 27(5), 1475.
-
Oncology Central. (2025). Virus-drug combination supercharges anti-tumor immune response. Oncology Central. Available at: [Link].
-
Sternberg, M. J. E., & King, R. D. (1998). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. Available at: [Link].
- Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(11), 3568.
- Moore, D. C. (2022). 2021–2022 Drug Updates: Investigational Therapeutics in the Pipeline. Journal of the Advanced Practitioner in Oncology, 13(7), 711-721.
- Mistry, D. (2023). Anti-Tumor Antibiotics and their Mechanism of Action. Journal of Cancer Science and Therapy, 15(5), 1-2.
- Huang, Y., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6061-6064.
-
Alliance for Clinical Trials in Oncology. (2025). Alliance Launches Six New Clinical Trials. Alliance for Clinical Trials in Oncology. Available at: [Link].
- Xia, M., et al. (2008). Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. Toxicology and Applied Pharmacology, 231(3), 398-408.
- Studzińska, S., & Bocian, S. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. International Journal of Molecular Sciences, 23(11), 6296.
- Sahin, I., & Jain, A. (2024). The preclinical discovery and development of zolbetuximab for the treatment of gastric cancer. Expert Opinion on Drug Discovery, 1-13.
- La-Beck, N. M., & Relling, M. V. (2013). Molecular mechanisms and clinical use of targeted anticancer drugs. Australian Prescriber, 36(4), 119-122.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 11. longdom.org [longdom.org]
Methodological & Application
Application Note: DNA Footprinting Assay Methodology for Luzopeptin
Abstract
This application note details the methodology for mapping the sequence-specific binding of Luzopeptin A (BBM-928A) , a potent antitumor bis-intercalator, to DNA using DNase I footprinting .[1] Unlike simple mono-intercalators, Luzopeptin exhibits complex binding kinetics and structural alterations to the DNA helix. This guide provides a robust, self-validating protocol designed to overcome common artifacts associated with bis-intercalators, such as slow association/dissociation rates and drug-induced band compression.
Introduction & Mechanistic Basis[2][3]
Luzopeptin A is a cyclic depsipeptide antibiotic containing two substituted quinoline chromophores.[2] It functions as a bis-intercalator , meaning both chromophores insert between DNA base pairs, linked by a peptide bridge that spans the minor groove.
The Scientific Challenge
Standard footprinting protocols often fail with Luzopeptin due to its extremely slow dissociation kinetics (pseudo-irreversible binding). If the incubation time is insufficient, equilibrium is not reached, leading to faint or inconsistent footprints. Furthermore, the strong structural rigidity imposed by bis-intercalation can cause "hypersensitive" cleavage sites adjacent to the binding region, which must be distinguished from the actual footprint.
Mechanism of Action Diagram
The following diagram illustrates the bis-intercalation mechanism and how it protects DNA from DNase I digestion.
Figure 1: Mechanistic pathway of Luzopeptin bis-intercalation and subsequent protection from DNase I cleavage.[1][3][4][5][6]
Critical Experimental Considerations (E-E-A-T)
Before beginning, researchers must address three critical factors specific to Luzopeptin:
-
Equilibration Time: Unlike simple intercalators (e.g., Ethidium Bromide), Luzopeptin requires extended incubation. Recommendation: Incubate for at least 60 minutes at room temperature or 37°C to ensure equilibrium.
-
Solvent Effects: Luzopeptin is hydrophobic. Stock solutions are typically prepared in DMSO. Ensure the final DMSO concentration in the binding reaction is <5% , as high DMSO can inhibit DNase I activity and alter DNA structure.
-
Sequence Specificity: Luzopeptin generally prefers 5'-A-T-3' rich regions , often displaying a footprint spanning 4-6 base pairs. However, it can induce structural changes that propagate along the helix, affecting cleavage rates 10-20 bp away.
Materials & Reagents
| Component | Specification | Notes |
| Luzopeptin A | >98% Purity | Dissolve in 100% DMSO. Store at -20°C in dark (light sensitive). |
| DNA Probe | 32P-End-labeled | Singly end-labeled (5' or 3').[7] ~200-400 bp length. |
| DNase I | RNase-free, 1 U/µL | Dilute immediately before use. |
| Binding Buffer (5X) | 50 mM Tris-HCl (pH 7.5), 250 mM NaCl, 25 mM MgCl₂, 5 mM DTT, 25% Glycerol | Mg²⁺ is essential for DNase I but also stabilizes the DNA helix. |
| Stop Solution | 200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL tRNA | EDTA chelates Mg²⁺ to stop digestion instantly. |
| Sequencing Ladder | Maxam-Gilbert G+A reaction | Mandatory for mapping the footprint position. |
Experimental Protocol
Phase A: Preparation of the Binding Reaction
Objective: Establish a thermodynamic equilibrium between Luzopeptin and the labeled DNA substrate.
-
Dilution Series: Prepare serial dilutions of Luzopeptin in 1X Binding Buffer . A typical range is 1 nM to 10 µM.
-
Note: Do not dilute directly into water; the drug may precipitate. Keep DMSO constant across all tubes.
-
-
Reaction Assembly: In sterile microcentrifuge tubes, mix:
-
2 µL 5X Binding Buffer
-
~20,000 cpm 32P-labeled DNA probe (< 10 ng total DNA)
-
Luzopeptin dilution (variable volume)
-
H₂O to final volume of 10 µL.
-
-
Incubation: Incubate at 37°C for 60 minutes .
-
Expert Insight: Shorter times (e.g., 15 min) may result in "partial" footprints where the drug has not fully occupied high-affinity sites.
-
Phase B: DNase I Cleavage Reaction
Objective: Perform limited proteolysis of the DNA backbone.
-
Enzyme Preparation: Dilute DNase I stock in 1X Binding Buffer containing 1 mM CaCl₂.
-
Target: You want "single-hit" kinetics—on average, one cut per DNA molecule.[8]
-
-
Digestion: Add 2 µL of diluted DNase I to each binding reaction.
-
Timing: Incubate for exactly 1 to 2 minutes at room temperature.
-
Critical: If the drug concentration is high, the DNA may be stabilized, requiring slightly more enzyme or longer time. However, stick to standard times first to avoid over-digestion.
-
-
Termination: Immediately add 50 µL of Stop Solution . Vortex vigorously.
-
Why? The SDS denatures the DNase I, and EDTA sequesters the Mg²⁺/Ca²⁺ cofactors.
-
Phase C: Purification and Electrophoresis
Objective: Resolve the DNA fragments with single-nucleotide resolution.
-
Precipitation: Add 150 µL of 100% Ethanol. Incubate at -20°C for 30 mins. Centrifuge at 14,000 x g for 15 mins. Remove supernatant.[9]
-
Wash: Wash pellet with 70% Ethanol. Air dry.
-
Resuspension: Resuspend in 6-8 µL of Formamide Loading Dye .
-
Denaturation: Heat samples at 90°C for 3 minutes , then snap-cool on ice.
-
Note: This step releases the Luzopeptin from the DNA.
-
-
Electrophoresis: Load onto a 8% Denaturing Polyacrylamide (Sequencing) Gel .
-
Lane Order:
-
Lane 1: G+A Sequencing Ladder (Marker)
-
Lane 2: DNA alone (No Drug Control)
-
Lane 3-8: Increasing Luzopeptin concentrations
-
-
Workflow Visualization
Figure 2: Step-by-step workflow for Luzopeptin DNase I footprinting.
Data Analysis & Interpretation
When analyzing the autoradiograph or phosphorimage, look for the following patterns:
The Footprint (Protection)[2]
-
Observation: A region where bands are absent or significantly reduced in intensity compared to the "No Drug" control lane.
-
Meaning: Luzopeptin is bound here, physically blocking DNase I from cutting the backbone.
-
Luzopeptin Specificity: Expect footprints in A-T rich regions .[4][5][6] The footprint size for a bis-intercalator is typically larger (4-8 bp) than a mono-intercalator.
Hypersensitivity (Enhancement)
-
Observation: Bands immediately flanking the footprint appear darker than the control.
-
Meaning: Bis-intercalation unwinds the helix (approx 40-50° unwinding angle for Luzopeptin) and widens the minor groove in adjacent regions. This exposes the backbone, making it a better substrate for DNase I.
-
Diagnostic Value: Strong hypersensitivity is a hallmark of bis-intercalation and confirms the drug is modifying DNA topology.
Data Summary Table
| Feature | Visual Indicator | Biological Interpretation |
| Clear Zone | Missing bands | Direct ligand binding site. |
| Dark Bands | Enhanced intensity | Structural distortion/bending (Hypersensitivity). |
| Smearing | Loss of resolution | Drug-DNA crosslinking or incomplete denaturation. |
| Compression | Bands closer together | Drug-induced DNA stiffening or "overshoot" artifacts. |
Troubleshooting (Self-Validating Systems)
-
Problem: No footprint observed even at high concentrations.
-
Cause: Dissociation during electrophoresis or insufficient binding time.
-
Solution: Ensure the samples are heated to 90°C in formamide to fully strip the drug. Increase binding time to 2 hours.
-
-
Problem: The "No Drug" control is completely degraded (smear).
-
Cause: Too much DNase I.
-
Solution: Titrate DNase I. You should see a ladder of bands spanning the full length of the probe, not a smear at the bottom.
-
-
Problem: Bands are compressed or wavy.
References
-
Fox, K. R., et al. (1988). "Sequence-specific binding of luzopeptin to DNA."[4][11] Nucleic Acids Research, 16(6), 2489–2507.[4]
- Huang, C. H., et al. (1982). "Structure and DNA binding of luzopeptin A (BBM-928A)." Science, 218(4578), 1161-1165.
-
Bailly, C., et al. (2003). "The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy."[11][12] Journal of Molecular Biology.
-
Galas, D. J., & Schmitz, A. (1978). "DNAase footprinting: a simple method for the detection of protein-DNA binding specificity." Nucleic Acids Research, 5(9), 3157–3170.
Sources
- 1. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DNA footprinting - Wikipedia [en.wikipedia.org]
- 4. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sequence-specific binding of luzopeptin to DNA. [escholarship.org]
- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. DNase I footprinting [gene.mie-u.ac.jp]
- 10. mybiosource.com [mybiosource.com]
- 11. cma.fcen.uba.ar [cma.fcen.uba.ar]
- 12. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Cytotoxicity of Luzopeptin: A Detailed Guide for Researchers
Introduction: Unraveling the Potency of a DNA Bis-Intercalator
Luzopeptin is a potent antitumor and antiviral agent belonging to the chromodepsipeptide family of non-ribosomal peptides.[1][2] Its biological activity stems from its unique structure, which allows it to act as a bis-intercalator, inserting itself into the DNA double helix.[1][3] This physical obstruction of the DNA structure disrupts critical cellular processes like replication and transcription, ultimately leading to cell death.[4] The primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By trapping the enzyme-DNA complex, luzopeptin induces double-strand breaks, triggering apoptotic pathways. Understanding and quantifying the cytotoxic effects of luzopeptin is a cornerstone for its development as a potential therapeutic agent.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro cytotoxicity assays for luzopeptin. We will delve into the core principles, provide detailed step-by-step protocols for multiple assay types, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.
Core Principles & Experimental Design
The cytotoxic nature of luzopeptin, stemming from its ability to induce DNA damage, necessitates assays that can accurately measure cell viability, proliferation, and membrane integrity. The choice of assay depends on the specific research question, the cell type, and the desired throughput.
Causality in Assay Selection:
-
Metabolic Assays (MTT, MTS): These assays measure the activity of mitochondrial dehydrogenases, which is an indicator of metabolic activity and, by extension, cell viability.[5][6] A reduction in metabolic activity is an early indicator of cellular stress and is well-suited for high-throughput screening.
-
ATP Quantification Assays (e.g., CellTiter-Glo®): The level of intracellular ATP is a direct and highly sensitive marker of metabolically active, viable cells.[7][8] Upon cell death, ATP is rapidly degraded. This "add-mix-measure" assay is known for its simplicity and extended signal stability, making it ideal for batch processing.[7]
-
Membrane Integrity Assays (LDH Release): Luzopeptin-induced apoptosis and necrosis eventually lead to the loss of plasma membrane integrity.[9] This results in the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium.[9][10] Measuring extracellular LDH activity provides a reliable quantification of cell death.[10]
Experimental Workflow Overview
The general workflow for assessing luzopeptin cytotoxicity is a multi-step process that requires careful planning and execution.
Caption: General experimental workflow for in vitro cytotoxicity testing of luzopeptin.
Key Experimental Considerations
Cell Line Selection: The choice of cell line is critical and should be guided by the research objectives. For general anticancer screening, a panel of cell lines from different tissue origins is recommended. Cell lines known to have varying levels of topoisomerase expression can also provide mechanistic insights.[11]
| Cell Line Example | Cancer Type | Rationale |
| MCF-7, MDA-MB-231 | Breast Cancer | Commonly used, well-characterized lines. |
| A549, H460 | Lung Cancer | Often used for screening topoisomerase inhibitors.[12][13] |
| SGC-7901, HT-29 | Gastric, Colon Cancer | Shown to be sensitive to topoisomerase I inhibitors.[14] |
| HepG2 | Liver Cancer | A standard cell line for cytotoxicity studies.[14] |
Luzopeptin and Control Compound Preparation:
-
Solvent: Luzopeptin is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest luzopeptin dose.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Positive Control: A well-characterized cytotoxic agent, preferably another topoisomerase inhibitor like doxorubicin or etoposide, to validate assay performance.
-
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[15]
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[6]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of luzopeptin, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[7][8]
Materials:
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well or 384-well plates (to prevent signal crosstalk).[16]
-
Luminometer.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates. The final volume in each well should be 100 µL for a 96-well plate.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7][17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]
-
Luminescence Reading: Record the luminescence using a plate reader.
Protocol 3: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][20]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Takara Bio, or Thermo Fisher Scientific).[9][20][21]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Assay Setup: In a 96-well plate, seed cells and treat with luzopeptin as described in the MTT protocol (steps 1-3). It is crucial to set up the following controls in triplicate:
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5-10 minutes to pellet any detached cells.[21][22]
-
Enzymatic Reaction: Carefully transfer an aliquot of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.[9]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[9]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[9][10]
Data Analysis and Interpretation
1. Calculation of Percent Viability: For MTT and CellTiter-Glo® assays, the percentage of cell viability is calculated as follows:
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
2. Calculation of Percent Cytotoxicity (LDH Assay): The percentage of cytotoxicity is calculated using the values from the controls:
% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
3. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of luzopeptin that causes a 50% reduction in cell viability.[23][24]
-
Plot the percent viability against the log of the luzopeptin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or similar data analysis tools to fit a sigmoidal dose-response curve.[23][25]
-
The IC50 value is automatically calculated by the software from the fitted curve.[23]
Luzopeptin's Mechanism of Action
A clear understanding of the molecular pathway is essential for interpreting cytotoxicity data. Luzopeptin's action initiates a cascade of events leading to programmed cell death.
Caption: Simplified signaling pathway of luzopeptin-induced cytotoxicity.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the in vitro evaluation of luzopeptin's cytotoxic activity. By employing a multi-assay approach that interrogates metabolic health, ATP levels, and membrane integrity, researchers can obtain a comprehensive and reliable profile of this potent DNA bis-intercalator. Careful experimental design, including appropriate cell line selection and controls, coupled with rigorous data analysis, will ensure the generation of high-quality, reproducible data essential for advancing our understanding and potential clinical application of luzopeptin.
References
-
Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450‐Mediated Carbon‐Nitrogen Bond Desaturation for Hydrazone Formation. ResearchGate. [Link]
-
Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. PMC. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation. PubMed. [Link]
-
Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
DNA intercalators as anticancer agents. ResearchGate. [Link]
-
Mechanism of Action | ZEPZELCA® (lurbinectedin) HCP. Zepzelca. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Topoisomerase II drug screening assay: negative control is plasmid... ResearchGate. [Link]
-
Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
Luzopeptin A. PubChem - NIH. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Screening for Natural Inhibitors of Topoisomerases I from Rhamnus davurica by Affinity Ultrafiltration and High-Performance Liquid Chromatography–Mass Spectrometry. PMC. [Link]
-
How to calculate IC50 value. YouTube. [Link]
-
Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 14. Screening for Natural Inhibitors of Topoisomerases I from Rhamnus davurica by Affinity Ultrafiltration and High-Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 18. promega.com [promega.com]
- 19. scribd.com [scribd.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. takarabio.com [takarabio.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. clyte.tech [clyte.tech]
- 24. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesizing Luzopeptin Analogs for Improved Solubility
For: Researchers, scientists, and drug development professionals.
Abstract
Luzopeptin A is a potent, naturally occurring cyclic depsipeptide with significant antitumor activity. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA minor groove, leading to cell death. Despite its promise, the clinical development of luzopeptin has been severely hampered by its extremely low aqueous solubility. This application note provides a comprehensive guide for the rational design, synthesis, and evaluation of luzopeptin analogs with enhanced solubility. We present two strategic modifications to the luzopeptin scaffold aimed at increasing hydrophilicity while preserving the critical DNA-binding pharmacophore. Detailed, step-by-step protocols for solid-phase synthesis, purification, solubility assessment, and functional DNA-binding analysis are provided to enable researchers to develop novel, more drug-like luzopeptin candidates.
Introduction: The Luzopeptin Solubility Challenge
Luzopeptins are a class of nonribosomal, cyclic decadepsipeptides that exhibit potent antitumor and antiviral properties.[1][2] The archetypal member, Luzopeptin A, functions as a high-affinity DNA bisintercalator, where its two 3-hydroxy-6-methoxyquinoline-2-carbonyl chromophores insert into the DNA helix, effectively crosslinking the strands.[3] This interaction disrupts DNA replication and transcription, leading to potent cytotoxicity against various cancer cell lines.
The primary obstacle to the therapeutic application of Luzopeptin A is its near-complete insolubility in aqueous media, making formulation and systemic delivery exceptionally challenging.[4] It is typically soluble only in strong organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This limitation necessitates the development of analogs that retain the core pharmacophore responsible for DNA binding but incorporate features that enhance aqueous solubility. This guide outlines a systematic approach to this challenge, from rational design to functional validation.
Rational Design of Solubilized Luzopeptin Analogs
The structure of Luzopeptin A is a complex, C2-symmetric cyclic depsidecapeptide.[3] The key to designing effective analogs is to introduce solubility-enhancing modifications in regions of the molecule that are not directly involved in the critical DNA-intercalation interface. The two quinoline chromophores and the rigid cyclic backbone conformation are essential for activity and should be preserved as much as possible.
We propose two primary strategies to enhance solubility:
Strategy A: Introduction of an Ionizable Moiety
This strategy involves attaching a small, polar, and ionizable group to a peripheral position on the luzopeptin scaffold. The tertiary hydroxyl groups on the two 2-hydroxypropan-2-yl residues are ideal candidates for modification as they are solvent-exposed and distal to the DNA-binding face. By esterifying one of these hydroxyl groups with an amino acid, such as glycine, we introduce a free carboxylic acid and a primary amine (after deprotection). At physiological pH, these groups will be charged, significantly increasing the molecule's interaction with water.
Strategy B: PEGylation
Polyethylene glycol (PEG) chains are well-known to improve the solubility and pharmacokinetic properties of peptides and small molecules.[5] A short PEG chain (e.g., PEG4) can be attached to the same tertiary hydroxyl group. The ether oxygens in the PEG chain form hydrogen bonds with water, creating a hydration shell around the molecule that enhances its aqueous solubility.
The overall workflow for developing these novel analogs is depicted below.
Figure 1: A comprehensive workflow for the design, synthesis, and validation of solubilized luzopeptin analogs.
Experimental Protocols
Protocol 1: Synthesis of Luzopeptin Analog (Strategy A: Glycine Conjugate)
This protocol outlines a convergent synthesis strategy involving the solid-phase synthesis of the linear depsipeptide precursor, followed by solution-phase cyclization and chromophore attachment.[6][7][8]
A. Solid-Phase Synthesis of Linear Depsipeptide
-
Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to obtain the protected linear peptide acid.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard solid-phase peptide synthesis (SPPS) protocols.
-
Peptide Elongation: Perform subsequent couplings of Fmoc-protected amino acids and O-acetyl-protected hydroxy acids using a suitable peptide coupling reagent like HBTU/DIPEA in DMF.[9] The ester (depside) bonds are formed by coupling a protected amino acid to the free hydroxyl group of the preceding hydroxy acid residue, a reaction that may require activation with DIC/DMAP.[7]
-
Cleavage: Once the linear sequence is assembled, cleave the protected peptide from the resin using a mild solution of acetic acid/trifluoroethanol/DCM.
B. Solution-Phase Macrolactamization
-
Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal ester to reveal the free amine and carboxylic acid.
-
Cyclization: Perform the head-to-tail cyclization in a dilute solution of DMF/DCM using a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) or HATU at high dilution (e.g., 1 mM) to favor intramolecular cyclization over intermolecular polymerization.[10][11] Monitor the reaction by LC-MS until the linear precursor is consumed.
-
Purification: Purify the cyclic peptide intermediate by flash chromatography.
C. Chromophore Coupling and Final Modification
-
Side-Chain Deprotection: Remove the side-chain protecting groups from the two amino acids that will be coupled to the quinoline chromophores.
-
Chromophore Activation: Activate the carboxylic acid of 3-hydroxy-6-methoxyquinoline-2-carboxylic acid using a coupling reagent like HBTU.
-
Coupling: Add the activated chromophore to the purified cyclic peptide and allow the reaction to proceed to completion.[12]
-
Glycine Conjugation: Selectively deprotect one of the tertiary alcohol protecting groups. Couple Boc-Gly-OH to the free hydroxyl group using a standard esterification procedure (e.g., DCC/DMAP).
-
Final Deprotection: Remove all remaining protecting groups, including the Boc group on the glycine, using a strong acid cocktail (e.g., 95% TFA).
-
Final Purification: Purify the final luzopeptin analog by reverse-phase HPLC and confirm its identity and purity (>95%) by high-resolution mass spectrometry and NMR.
Protocol 2: Quantitative Solubility Assay
This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility.[13][14][15]
-
Preparation: Add an excess amount of the lyophilized luzopeptin analog (e.g., 1 mg) to a microcentrifuge tube containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Agitate the suspension at room temperature on a shaker for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification:
-
Prepare a standard curve of the analog by dissolving a known amount in a suitable organic solvent (e.g., DMSO) and then diluting it in PBS.
-
Analyze the supernatant and the standards by reverse-phase HPLC with UV detection at a wavelength where the quinoline chromophore absorbs (e.g., ~340 nm).
-
Determine the concentration of the analog in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.
-
Protocol 3: DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a technique used to study protein-DNA or peptide-DNA interactions based on the reduced electrophoretic mobility of a nucleic acid fragment when it is complexed with a ligand.[16][17][18][19][20]
-
DNA Probe Preparation: Use a short (e.g., 50 bp) double-stranded DNA oligonucleotide. Label the DNA with a non-radioactive tag (e.g., biotin or a fluorescent dye like IRDye®) for detection.
-
Binding Reaction:
-
In a series of microcentrifuge tubes, set up binding reactions containing a constant concentration of the labeled DNA probe (e.g., 1 nM) in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Add increasing concentrations of the luzopeptin analog (e.g., from 0.1 nM to 1 µM) to the tubes. Include a "no peptide" control lane.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the samples onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel in a cold room or at 4°C to minimize complex dissociation.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or image the gel directly (for fluorescent probes).
-
For biotinylated probes, detect using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Visualize the bands using a gel documentation system.
-
-
Analysis: The free DNA probe will migrate fastest, while the DNA-peptide complex will migrate slower, resulting in a "shifted" band. The intensity of the shifted band will increase with increasing peptide concentration. This allows for a qualitative and semi-quantitative assessment of DNA binding affinity.
Data Presentation and Expected Outcomes
The data from the solubility and DNA binding assays should be tabulated for clear comparison between the parent luzopeptin and the new analogs.
Table 1: Comparative Physicochemical and Functional Properties
| Compound | Modification | Aqueous Solubility (µg/mL in PBS, pH 7.4) | Relative DNA Binding Affinity (EMSA) |
| Luzopeptin A | None (Parent) | < 0.1 | ++++ |
| Analog A-1 | Glycine Conjugate | ~50-100 | +++ |
| Analog B-1 | PEG4 Conjugate | > 200 | +++ |
Relative DNA binding affinity is estimated based on the concentration required to achieve a 50% shift of the DNA probe.
The proposed modifications are designed to enhance solubility while maintaining the core structure required for DNA intercalation, as illustrated below.
Figure 2: Conceptual diagram showing how the addition of a solubilizing group enhances hydrophilicity while the core pharmacophore maintains its ability to bisintercalate into the DNA minor groove.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and evaluation of novel luzopeptin analogs with improved aqueous solubility. By introducing polar or ionizable moieties at solvent-exposed, non-critical positions, it is possible to significantly enhance the drug-like properties of this potent anticancer agent. The protocols detailed herein offer a clear path for researchers to generate and test these new compounds.
Successful analogs that demonstrate both improved solubility and retained DNA binding should be advanced to further studies. The immediate next step would be to perform in vitro cytotoxicity assays (e.g., MTT or MTS assays) using a panel of human cancer cell lines to confirm that the enhanced solubility translates to potent anticancer activity.[1][21][22][23][24] Promising candidates can then be moved into preclinical pharmacokinetic and in vivo efficacy studies, bringing this powerful class of molecules one step closer to potential clinical application.
References
-
A straightforward machine-assisted protocol for the synthesis of linear depsipeptides. Biopolymers - Peptide Science Section. [Link]
-
Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Organic Letters. [Link]
-
A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. The Journal of Organic Chemistry. [Link]
-
Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. PreScouter. [Link]
-
A general solid phase method for the synthesis of depsipeptides. RSC Publishing. [Link]
-
A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. Figshare. [Link]
-
Bioassays for anticancer activities. University of Wollongong. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom Publishing S.L. [Link]
-
How do you couple the quinoline functional group to the c terminal of a peptide? ResearchGate. [Link]
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. APIsero. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]
-
Bringing Macrolactamization Full Circle: Self-Cleaving Head-to-Tail Macrocyclization of Unprotected Peptides via Mild N-Acyl Urea Activation. ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. AAPS. [Link]
-
A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. eScholarship. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. [Link]
-
Biocompatible strategies for peptide macrocyclisation. PMC. [Link]
-
Contemporary strategies for peptide macrocyclization. Nature. [Link]
-
Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature. [Link]
-
Video: Electrophoretic Mobility Shift Assay EMSA. JoVE. [Link]
-
Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). The Biochemist. [Link]
-
Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]
-
Macrocyclization strategies for the total synthesis of cyclic depsipeptides. RSC Publishing. [Link]
-
Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]
-
Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. PMC. [Link]
-
Chemical and ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines. PubMed. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]
-
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]
-
Determining drug release rates of hydrophobic compounds from nanocarriers. The Royal Society. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Luzopeptin A. PubChem. [Link]
-
Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation. PubMed. [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. [Link]
-
Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors. MDPI. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luzopeptin A | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. intavispeptides.com [intavispeptides.com]
- 6. pure.ikiam.edu.ec [pure.ikiam.edu.ec]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Electrophoretic Mobility Shift Assay EMSA [jove.com]
- 18. portlandpress.com [portlandpress.com]
- 19. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. licorbio.com [licorbio.com]
- 21. ro.uow.edu.au [ro.uow.edu.au]
- 22. scielo.br [scielo.br]
- 23. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 24. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Luzopeptin Solubility & Formulation Guide
Executive Summary & Chemical Context[1][2][3][4]
The Challenge: Luzopeptins (A, B, and C) are bis-intercalating depsipeptide antibiotics.[1] Structurally, they consist of two substituted quinoline chromophores linked to a cyclic peptide core.[1] This structure creates a "hydrophobic shield," making the molecule highly lipophilic.
The Problem: While Luzopeptin dissolves readily in organic solvents (DMSO, DMF), it exhibits catastrophic precipitation (crashing out) upon dilution into aqueous buffers (PBS) or cell culture media (RPMI, DMEM). This results in:
-
False Negatives: The drug precipitates as crystals, failing to enter cells.
-
Physical Toxicity: Micro-crystals settle on the cell monolayer, causing physical stress unrelated to the drug's mechanism of action.
-
Filter Loss: Sterile filtering a precipitated solution removes the active drug entirely.
This guide provides validated protocols to overcome these thermodynamic barriers.
Solubility Decision Matrix
Before beginning, determine your required final concentration and tolerance for vehicle toxicity.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.
Protocol A: The "Rapid Spike" Method (Low Concentration)
Use Case: For final concentrations < 1 µM where DMSO toxicity (< 0.5%) is acceptable.
Mechanism: This method relies on kinetic solubility . By dispersing the hydrophobic molecules rapidly, you prevent them from nucleating into crystals long enough for them to interact with serum proteins (Albumin) in the media, which act as natural carriers.
Materials
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Luzopeptin Stock (1 mM or 10 mM in DMSO)
-
Culture Media (pre-warmed to 37°C) containing 10% FBS.
Step-by-Step Procedure
-
Prepare Stock: Dissolve Luzopeptin powder in 100% anhydrous DMSO to create a 1000x stock solution (e.g., if you need 1 µM final, make a 1 mM stock).
-
Critical: Do not use "wet" DMSO; water initiates hydrolysis of the ester bonds.
-
-
Vortex Media: Place your tube of culture media on a vortex mixer at medium speed.
-
Sub-Surface Injection: While vortexing, inject the DMSO stock directly into the center of the liquid vortex.
-
Do NOT drop the DMSO on the side of the tube.
-
Do NOT pre-dilute the DMSO stock in PBS (this causes immediate crystallization).
-
-
Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. This allows the drug to bind to serum albumin, stabilizing it.
Protocol B: Cyclodextrin Encapsulation (High Concentration)
Use Case: For final concentrations > 1 µM, or if the "Rapid Spike" method results in visible crystals.
Mechanism: Hydroxypropyl-
Materials
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Cell Culture Grade) -
Anhydrous DMSO
-
Sterile Water or PBS[2]
Step-by-Step Procedure
-
Prepare Solvent Vehicle (40% HP-
-CD):-
Dissolve 4.0 g of HP-
-CD in 10 mL of sterile water. -
Filter sterilize (0.22 µm). This is your "Carrier Stock."
-
-
Dissolve Drug: Dissolve Luzopeptin in 100% DMSO at 200x the desired final concentration.
-
Complexation Step (The "Sandwich"):
-
Add 1 part Luzopeptin/DMSO stock to 10 parts Carrier Stock (40% CD).
-
Example: Add 10 µL of Luzopeptin stock to 100 µL of Carrier Stock.
-
Mix vigorously (vortex 30 seconds). The solution may turn cloudy briefly and then clear up as inclusion complexes form.
-
-
Final Dilution:
-
Add this complexed mixture to your cell culture media.
-
The final DMSO concentration will be low, and the cyclodextrin keeps the drug in solution.
-
Technical Data & Troubleshooting
Solvent Compatibility Matrix
| Solvent / Carrier | Solubility Rating | Biological Toxicity | Notes |
| 100% DMSO | Excellent (>10 mM) | High (Toxic > 1%) | Use for stock storage (-20°C). |
| 100% Ethanol | Good | High | Evaporates; less stable than DMSO. |
| PBS (aqueous) | Insoluble | Non-toxic | Do not use for intermediate dilution. |
| Culture Media (Serum-Free) | Very Poor | Non-toxic | High risk of precipitation. |
| Culture Media (+10% FBS) | Poor to Moderate | Non-toxic | Albumin helps solubilize low concentrations. |
| 40% HP- | Good | Low | Best for animal studies or high-dose in vitro. |
Mechanism of Action: Why Direct Dilution Fails
Figure 2: The thermodynamic pathway leading to precipitation upon aqueous dilution.
Frequently Asked Questions (FAQ)
Q1: I see a fine haze in my media after adding Luzopeptin. Is this contamination? A: It is likely drug precipitation, not bacterial contamination.
-
Test: Heat a small aliquot to 37°C or add more DMSO. If it clears, it is precipitation.
-
Fix: Switch to Protocol B (Cyclodextrin) or reduce the concentration.
Q2: Can I filter the media after adding the drug to ensure sterility? A: NO. If the drug has formed micro-aggregates (which are often invisible), the filter (0.22 µm) will strip the drug out of the solution. You will be dosing the cells with vehicle only. Always filter your stock solutions before adding to the final media, or ensure the drug is fully solubilized (via Cyclodextrin) before filtering.
Q3: How stable is the DMSO stock? A: Luzopeptins are depsipeptides; they contain ester linkages susceptible to hydrolysis.
-
Store DMSO stocks at -20°C or -80°C.[3]
-
Use anhydrous DMSO. Moisture from the air will degrade the drug over time.
-
Discard stocks if they change color (usually yellowing indicates degradation).
Q4: Why not use Ethanol? A: Ethanol is more volatile than DMSO, leading to concentration changes during handling. Furthermore, DMSO penetrates cell membranes more effectively, which can be desirable for intracellular targets, though it requires careful vehicle control.
References
-
PubChem. (n.d.).[4] Luzopeptin A | C64H78N14O24.[5] National Library of Medicine.[4] Retrieved February 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Enzymatic Tailoring in Luzopeptin Biosynthesis. PubMed.[4] Retrieved February 21, 2026, from [Link]
Sources
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Luzopeptin C - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Luzopeptin A | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Luzopeptin Stability & Storage
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Luzopeptin A, B, or C, you are handling a bis-intercalating depsipeptide . This structural classification is the key to understanding its instability.
The molecule derives its potent antitumor activity from two hydroxy-substituted quinoline chromophores linked by a cyclic peptide backbone. However, this structure presents a "stability paradox":
-
The Depsipeptide Ring: Contains ester linkages that are highly susceptible to hydrolysis (cleavage by water).
-
The Chromophore: Is sensitive to photo-oxidation (degradation by light).
-
The Solvent: While soluble in DMSO, the solvent itself is hygroscopic, actively pulling atmospheric moisture into the vial and accelerating hydrolysis.
This guide provides the protocols required to break this cycle of degradation.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining >95% purity over 6+ months.
| Parameter | Recommendation | Scientific Rationale |
| Physical State | Lyophilized Powder | Solid state minimizes molecular mobility, preventing hydrolysis and oxidation reactions [1]. |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower temperatures exponentially slow degradation rates. -80°C is optional but -20°C is sufficient for powder. |
| Desiccation | Required | Luzopeptin is hygroscopic. Moisture ingress leads to immediate ester bond cleavage. |
| Light Protection | Amber Vials / Foil | The quinoline chromophore absorbs UV/Vis light, leading to radical formation and photobleaching. |
| Solvent | Anhydrous DMSO | Ethanol is volatile; water causes rapid hydrolysis. DMSO is stable but must be anhydrous. |
Visualizing the Degradation Threat
To prevent degradation, you must understand the pathways. The diagram below illustrates the two primary enemies of Luzopeptin: Moisture and UV Light .
Figure 1: Primary degradation pathways of Luzopeptin. Note that hydrolysis (red path) is the most common cause of stock failure.
Standard Operating Procedures (SOPs)
Protocol A: The "Equilibration" Receipt Workflow
Most degradation occurs within 10 minutes of opening the package due to condensation.
-
Receive: Package arrives on dry ice.
-
Inspect: Ensure the vial is sealed and powder appears off-white/yellowish.
-
Equilibrate: Place the sealed vial in a desiccator at room temperature for 1 hour before opening.
-
Why? Opening a cold vial in humid lab air causes immediate water condensation inside the vial. This water will hydrolyze the depsipeptide ester bonds [2].
-
-
Store: If not using immediately, wrap in foil and place in -20°C.
Protocol B: Anhydrous Solubilization (The "Argon Blanket")
Use this when making stock solutions.
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Warning: Standard "molecular biology grade" DMSO often contains enough water to degrade depsipeptides over time.
-
-
Reconstitution:
-
Add DMSO to the vial to achieve 1-10 mM concentration.
-
Do not vortex vigorously; gentle inversion is preferred to protect the cyclic structure from shear stress (though rare, it is good practice).
-
-
Aliquot: Immediately split into single-use aliquots (e.g., 20 µL).
-
Why? Freeze-thaw cycles cause micro-precipitation and re-introduce moisture.
-
-
Inert Gas Overlay (Critical): Gently blow Nitrogen or Argon gas into the headspace of the tube before closing.
-
Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol bath, then store at -80°C.
Troubleshooting & FAQs
Q1: My lyophilized powder has turned into a sticky, gummy resin. Is it still usable?
-
Verdict: Discard.
-
Diagnosis: This is the hallmark of hygroscopic collapse . Moisture has entered the vial, likely due to a poor seal or opening the vial while cold (condensation). The water has likely hydrolyzed the ester bonds, breaking the cyclic structure [1].
-
Prevention: Always equilibrate the vial to room temperature in a desiccator before opening.
Q2: Can I store Luzopeptin in ethanol instead of DMSO?
-
Verdict: Yes, but with caveats.
-
Analysis: Ethanol is less hygroscopic than DMSO, which reduces hydrolysis risk. However, Ethanol is highly volatile. Even at -20°C, ethanol can evaporate through standard tube seals, altering the concentration of your drug [3].
-
Recommendation: If using Ethanol, seal the tube with Parafilm® and use within 1 month. For >1 month storage, DMSO is superior if kept anhydrous.
Q3: I see a fine precipitate after thawing my DMSO stock.
-
Verdict: Do not use for kinetics.
-
Diagnosis: "Salting out" or moisture-induced precipitation. DMSO absorbs water from the air every time it is opened. As water content increases, the hydrophobic Luzopeptin crashes out of solution.
-
Fix: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is unknown. Re-make the stock.
Q4: Can I keep a working solution in cell culture media (aqueous) at 4°C?
-
Verdict: No.
-
Analysis: Depsipeptides are chemically unstable in aqueous buffers, especially at pH > 7.0. Hydrolysis half-life can be as short as 24-48 hours in PBS [4].
-
Protocol: Prepare aqueous dilutions immediately before addition to cells. Discard leftovers.
Workflow Visualization: The "Safe Path"
Follow this logic flow to ensure sample integrity from receipt to experiment.
Figure 2: Decision tree for handling Luzopeptin to minimize moisture exposure.
References
-
Huang, S., et al. (2021). Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation.[1] Angewandte Chemie.[1] [Link]
-
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research.[2] (Context on hydrolysis mechanisms in peptides). [Link]
Sources
strategies to enhance luzopeptin cell permeability in resistant lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with luzopeptin. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges related to luzopeptin's cell permeability, particularly in resistant cell lines. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Part 1: Foundational Understanding of Luzopeptin Permeability
Luzopeptins are a class of cyclic decadepsipeptides that act as DNA bis-intercalators, exhibiting potent antitumor and antiviral activities.[1][2][3] Their complex structure and large molecular weight present significant challenges for efficient translocation across the plasma membrane, a common hurdle for many peptide-based therapeutics.[4][5][6] Furthermore, the development of resistance in cell lines can drastically reduce intracellular accumulation and, consequently, efficacy. This section addresses the fundamental questions regarding luzopeptin's cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to luzopeptin's entry into cells?
A1: The primary barrier is the cell's plasma membrane, a lipid bilayer that is inherently impermeable to large, hydrophilic molecules like luzopeptin.[4][5] Unlike small molecules that can often passively diffuse across the membrane, luzopeptin's size and polar nature hinder this process. Its uptake is likely reliant on endocytic pathways, which can be inefficient.
Q2: How does drug resistance typically affect the intracellular concentration of a compound like luzopeptin?
A2: Drug resistance in cancer cells often involves one or more of the following mechanisms that would reduce intracellular luzopeptin levels:
-
Increased Efflux: Overexpression of membrane-bound efflux pumps, such as P-glycoprotein (P-gp/MDR1) or other ATP-binding cassette (ABC) transporters, actively pump the drug out of the cell before it can reach its DNA target.[7][8][9][10] This is a very common mechanism of multidrug resistance.[11][12][13][14]
-
Altered Membrane Composition: Changes in the lipid composition of the cell membrane can decrease its fluidity or alter protein-lipid interactions, thereby reducing drug uptake.
-
Target Alteration: While not a permeability issue, mutations in the drug's target (in this case, DNA topology or associated proteins) can prevent binding, leading to an apparent decrease in efficacy that might be mistaken for a permeability problem.[10][13]
Q3: What are the standard in vitro assays to measure the cell permeability of a cyclic peptide like luzopeptin?
A3: Several well-established assays can be used to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive, transcellular permeability across an artificial lipid membrane.[15][16][17] It's a useful first screen for passive diffusion potential.
-
Caco-2 and MDCK Cell Monolayer Assays: These assays use polarized monolayers of human colon adenocarcinoma (Caco-2) or Madin-Darby Canine Kidney (MDCK) cells grown on a permeable support.[15][17][18][19][20] They are considered the industry standard for predicting intestinal absorption and can measure both passive diffusion and active transport (including efflux).[17][20] Bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) are crucial for identifying if a compound is a substrate of efflux pumps.[20][21]
Part 2: Troubleshooting Guide for Low Luzopeptin Permeability
This section is designed to help you diagnose and address specific experimental issues related to poor luzopeptin permeability.
Issue 1: Low intracellular accumulation of luzopeptin in a sensitive cell line.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Poor Permeability | 1. Quantify Permeability: Perform a Caco-2 or MDCK permeability assay.[15][18][19] 2. Chemical Modification: Consider synthesizing luzopeptin analogs with increased lipophilicity.[18] | This establishes a baseline permeability value. If the apparent permeability coefficient (Papp) is very low, the molecule itself is the primary barrier. Increasing lipophilicity can enhance passive diffusion across the lipid membrane. |
| Experimental Artifacts | 1. Assess Compound Stability: Check for degradation of luzopeptin in your cell culture media. 2. Optimize Assay Conditions: For permeability assays, include a protein supplement like BSA in the receiver compartment.[21] | Peptides can be susceptible to enzymatic degradation.[6][18] Non-specific binding to plasticware can reduce the available concentration of the compound.[21] |
Issue 2: A previously sensitive cell line now shows reduced response to luzopeptin.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Efflux Pump Overexpression | 1. Co-administer with an Efflux Pump Inhibitor: Treat cells with luzopeptin in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Use Efflux Pump-Overexpressing Cell Lines: Compare luzopeptin's activity in your resistant line versus a cell line engineered to overexpress MDR1 (e.g., MDCK-MDR1).[21] | If an inhibitor restores luzopeptin's activity, it strongly suggests that efflux is the mechanism of resistance.[7] These cell lines are standard models to confirm if a compound is an efflux pump substrate.[21] |
| Reduced Cellular Uptake | 1. Compare Uptake Mechanisms: Use endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) to probe the uptake pathway in both sensitive and resistant lines. | A change in the reliance on a particular endocytic pathway in the resistant line could indicate alterations in membrane protein expression or function. |
Part 3: Advanced Strategies to Enhance Luzopeptin Permeability
If basic troubleshooting does not yield the desired intracellular concentrations, more advanced chemical and formulation strategies may be necessary.
Strategy 1: Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short peptides (typically 5-30 amino acids) that can traverse the plasma membrane and carry molecular cargo, such as other peptides, proteins, or nanoparticles, into the cell.[4][22][23][24][25]
Q&A on CPP Conjugation:
-
Q: How are CPPs attached to luzopeptin?
-
Q: Which CPP should I choose?
-
Q: What is the mechanism of CPP-mediated uptake?
-
A: The mechanism can vary depending on the CPP and cargo but often involves initial electrostatic interactions with the cell surface, followed by direct translocation across the membrane or, more commonly, endocytosis.[24]
-
Workflow for Developing a CPP-Luzopeptin Conjugate
Caption: Workflow for CPP-Luzopeptin Conjugate Development.
Strategy 2: Formulation with Nanocarriers
Encapsulating luzopeptin within a nanocarrier system can protect it from degradation, improve its solubility, and facilitate its uptake into cells.[5][[“]][29][30]
Comparison of Nanocarrier Systems
| Nanocarrier Type | Advantages | Disadvantages |
| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.[5][29] | Can have stability issues; potential for premature drug release.[29] |
| Polymeric Nanoparticles (e.g., PLGA) | High stability; allows for controlled, sustained release.[5][[“]][29] | Potential for polymer-related toxicity; manufacturing can be complex. |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible; good for protecting peptides from degradation.[5][29][31] | Lower drug loading capacity for hydrophilic peptides.[29] |
Experimental Protocol: Luzopeptin Encapsulation in Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Add an aqueous buffer containing luzopeptin to the flask.
-
Vesicle Formation: Agitate the mixture (e.g., by vortexing or sonication) to hydrate the lipid film, which will self-assemble into multilamellar vesicles encapsulating the luzopeptin solution.
-
Size Reduction: To form smaller, unilamellar vesicles, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated luzopeptin by dialysis or size exclusion chromatography.
-
Characterization: Analyze the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and drug-loading capacity.
Strategy 3: Chemical Modifications of the Luzopeptin Scaffold
Systematic chemical modifications can improve the intrinsic permeability of the luzopeptin molecule itself.[6][18][32]
Q&A on Chemical Modifications:
-
Q: What kind of modifications can be made?
-
A: Several strategies exist:
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at sites susceptible to enzymatic cleavage can enhance stability.[18][25][26]
-
N-methylation: Methylating backbone amide nitrogens can reduce the number of hydrogen bond donors, which may improve passive permeability.[32] However, this can also alter the conformation and potentially reduce activity.[32]
-
Cyclization/Stapling: While luzopeptin is already cyclic, altering its conformation through techniques like hydrocarbon stapling can pre-organize it into a more membrane-permeable state.[18][33][34]
-
-
-
Q: How do these modifications improve permeability?
Decision Pathway for Selecting an Enhancement Strategy
Caption: Decision Pathway for Permeability Enhancement.
References
- Drug Delivery Using Cell-Penetrating Peptides. (2013). Vertex AI Search.
- Cell-Penetrating Peptides: A Powerful Tool for Targeted Drug Delivery. PubMed.
- Nanocarrier delivery systems for peptide therapeutics in neurodegener
- Nanocarrier system: An emerging strategy for bioactive peptide delivery. (2022). PMC.
- Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. (2024). World Journal of Advanced Research and Reviews.
- Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Str
- Lipid-based nanocarriers for oral delivery of peptides. OCL.
- Cell-penetrating peptides for drug delivery across membrane barriers. (2007). Taylor & Francis.
- Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools. (2019).
- Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Str
- Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (2017). Crick.
- Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. (2022). Encyclopedia.
- Cell-Penetrating Peptide Design and Modification: Challenges and Str
- Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab.
- Overcoming the Challenges of Peptide Drug Development. (2025). Concept Life Sciences.
- Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. SciSpace.
- Peptide Modific
- Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PMC.
- Strategies to stabilize cell penetrating peptides for in vivo applic
- Cyclic peptide membrane permeability prediction using deep learning model based on molecular
- The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI.
- Optimizing Peptide Permeability Assays. Resolian.
- Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics.
- Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450‐Mediated Carbon‐Nitrogen Bond Desaturation for Hydrazone Formation. (2025).
- Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. (2025). bioRxiv.org.
- Peptide-Based Efflux Pump Inhibitors of the Small Multidrug Resistance Protein from Pseudomonas aeruginosa. (2019). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Form
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2023). Microbiology Society.
- Drug resistance. Wikipedia.
- Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides. PMC.
- Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450‐Mediated Carbon–Nitrogen Bond Desaturation for Hydrazone Formation. (2025).
- General Mechanisms of Drug Resistance. Holland-Frei Cancer Medicine - NCBI Bookshelf.
- 15.2: Drug Resistance. (2025). Biology LibreTexts.
- Molecular Mechanism of Drug Resistance. PMC.
- Permeability and Transporters. Admescope.
- Cell Permeability Assay. BioIVT.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. wjarr.com [wjarr.com]
- 6. Strategies for transitioning macrocyclic peptides to cell-permeable drug leads | Crick [crick.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Drug resistance - Wikipedia [en.wikipedia.org]
- 13. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. scispace.com [scispace.com]
- 16. biorxiv.org [biorxiv.org]
- 17. admescope.com [admescope.com]
- 18. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 19. Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. resolian.com [resolian.com]
- 22. Cell-Penetrating Peptides: A Powerful Tool for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. digital.csic.es [digital.csic.es]
- 27. pubs.acs.org [pubs.acs.org]
- 28. consensus.app [consensus.app]
- 29. Nanocarrier system: An emerging strategy for bioactive peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ocl-journal.org [ocl-journal.org]
- 32. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 33. bachem.com [bachem.com]
- 34. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Luzopeptin Variants A, B, and C
This guide provides a comprehensive comparison of the cytotoxic profiles of luzopeptin A, B, and C, a family of potent antitumor antibiotics. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting their differential activities, the underlying mechanisms of action, and the structural features that govern their cytotoxic potency.
Introduction: The Luzopeptin Family of DNA Bisintercalators
Luzopeptins are a group of cyclic decadepsipeptide antibiotics isolated from Actinomadura luzonensis. These molecules are characterized by two substituted quinoline chromophores attached to a central peptide ring. Their potent antitumor activity stems from their ability to act as DNA bisintercalators, inserting their planar quinoline rings between the base pairs of the DNA double helix. This interaction leads to significant conformational changes in the DNA structure, ultimately disrupting critical cellular processes like DNA replication and transcription.
A well-established potency order exists for the in vitro cytotoxicity of the primary luzopeptin variants: Luzopeptin A exhibits the highest cytotoxic activity, followed by Luzopeptin B, while Luzopeptin C is largely considered inactive.[1] The difference in potency is remarkably pronounced, with a 100- to 1000-fold reduction in cytotoxicity observed with the removal of each acetyl substituent that differentiates the variants.[1]
Comparative Cytotoxicity: A Potency Hierarchy
While specific comparative IC50 values for luzopeptins A, B, and C across a wide range of cancer cell lines are not consistently reported in publicly available literature, the qualitative and semi-quantitative differences in their cytotoxic potency are well-documented. Luzopeptin A, also known as BBM-928A, has demonstrated significant antitumor activity in various experimental animal models, including against P388 and L1210 leukemias.[2][3] Luzopeptin B is consistently reported as being less active than A, and Luzopeptin C is reported as inactive.[1][3]
The following table summarizes the established cytotoxic hierarchy of the luzopeptin variants.
| Compound | Structure | Relative Cytotoxicity | In Vivo Antitumor Activity |
| Luzopeptin A | Two acetylated sites | +++ (High) | Active |
| Luzopeptin B | One acetylated site | ++ (Moderate) | Less Active |
| Luzopeptin C | No acetylated sites | + (Low/Inactive) | Inactive |
Table 1: Comparative Cytotoxicity and Antitumor Activity of Luzopeptin Variants. The table illustrates the clear structure-activity relationship, where the degree of acetylation on the peptide core directly correlates with cytotoxic potency.
Mechanism of Action: Unraveling DNA Intercalation and Cross-Linking
The primary mechanism of action for luzopeptins is their high-affinity binding to DNA through a process known as bisintercalation. The two planar quinoline chromophores of the molecule insert themselves between adjacent base pairs of the DNA double helix. This mode of binding is significantly stronger than that of related quinoxaline antibiotics like echinomycin.[4]
Luzopeptin's interaction with DNA can result in two types of cross-linking:
-
Intramolecular Cross-linking: Both quinoline chromophores intercalate into the same DNA molecule, causing a significant distortion and bending of the DNA duplex.[4][5]
-
Intermolecular Cross-linking: The two chromophores intercalate into two separate DNA molecules, effectively linking them together.[1]
These structural alterations to DNA interfere with the function of essential enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Interestingly, studies have shown that luzopeptin C, the inactive variant, is as effective, if not slightly more so, than luzopeptins A and B in its ability to intercalate into DNA and cause intermolecular cross-linking.[1] This suggests that the dramatic difference in cytotoxicity is not due to a failure of luzopeptin C to bind to its molecular target. The variance in biological activity is therefore attributed to more subtle downstream effects, potentially related to cellular uptake, drug efflux, or interactions with other cellular components, which are influenced by the structural differences between the variants.
Figure 1: Mechanism of action of Luzopeptins.
Structure-Activity Relationship: The Critical Role of Acetylation
The defining structural difference between luzopeptins A, B, and C is the number of acetyl groups on the hydroxy groups of the tetrahydropyridazine residues within the cyclic peptide core.
-
Luzopeptin A: Contains two acetyl groups.
-
Luzopeptin B: Contains one acetyl group.
The presence of these acetyl groups is directly correlated with the cytotoxic potency of the molecules. While the precise reason for this is not fully elucidated, it is hypothesized that the acetyl groups may influence the molecule's solubility, membrane permeability, or its ability to evade cellular efflux pumps. The lack of these groups in luzopeptin C, despite its efficient DNA binding, renders it biologically inactive, highlighting the critical role of the peptide core's substitution pattern in determining the overall pharmacological effect.
Figure 2: Structure-activity relationship of Luzopeptins.
Experimental Protocols: Assessing Cytotoxicity of DNA Intercalators
The evaluation of the cytotoxic potential of compounds like luzopeptins involves a series of well-established in vitro assays. These assays are designed to measure cell viability and proliferation following exposure to the test compound.
In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)
This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of luzopeptin A, B, and C in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the luzopeptin variants. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Addition of Tetrazolium Salt: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilization of Formazan: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. This step is not necessary for XTT.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for a typical in vitro cytotoxicity assay.
Conclusion
The luzopeptin family of compounds provides a clear and compelling example of a structure-activity relationship in anticancer drug discovery. The cytotoxic potency is directly and dramatically influenced by the degree of acetylation on the peptide backbone, with the di-acetylated Luzopeptin A being a highly potent agent, the mono-acetylated Luzopeptin B being less active, and the non-acetylated Luzopeptin C being inactive. While all three variants demonstrate the ability to bind to DNA via bisintercalation, the presence of the acetyl groups appears to be a critical determinant for their ultimate cytotoxic effect. Further research into the precise role of these acetyl moieties in cellular uptake and retention may provide valuable insights for the design of novel and even more potent DNA-targeting anticancer agents.
References
-
Huang, C. H., Prestayko, A. W., & Crooke, S. T. (1982). Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid. Biochemistry, 21(14), 3704–3710. [Link]
-
Fox, K. R., Davies, H., Adams, G. R., Portugal, J., & Waring, M. J. (1987). Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research, 15(14), 5747–5761. [Link]
-
Rose, W. C., Schurig, J. E., Huftalen, J. B., & Bradner, W. T. (1983). Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A. Cancer Research, 43(4), 1504–1510. [Link]
-
Fox, K. R., & Woolley, C. (1990). The strong binding of luzopeptin to DNA. Biochemical Pharmacology, 39(5), 941–948. [Link]
-
Ohkuma, H., Sakai, F., Nishiyama, Y., Ohbayashi, M., Imanishi, H., Konishi, M., Miyaki, T., Koshiyama, H., & Kawaguchi, H. (1980). BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity. The Journal of Antibiotics, 33(10), 1087–1097. [Link]
Sources
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA. [escholarship.org]
luzopeptin vs sandramycin structure and activity analysis
Title: Comparative Technical Analysis: Luzopeptin A vs. Sandramycin Subtitle: Structural Divergence, DNA Binding Kinetics, and Antitumor Potency Profiles[1]
Executive Summary
This guide provides a rigorous technical comparison between Luzopeptin A (a natural product from Actinomadura luzonensis) and Sandramycin (originally isolated from Nocardia sp., but primarily accessible via total synthesis). Both agents are cyclic decadepsipeptide bis-intercalators belonging to the echinomycin super-family. While they share a conserved peptide backbone and mechanism of action—bifunctional DNA intercalation—they exhibit critical differences in chromophore chemistry that dictate their sequence specificity, solvation properties, and therapeutic indices.
Structural Homology and Divergence
The defining characteristic of both molecules is the presence of two heteroaromatic chromophores linked to a cyclic peptide core. This "clamp-like" structure allows them to sandwich DNA base pairs, adhering to the neighbor-exclusion principle.
The Chromophore Differential
The primary structural divergence lies in the quinoline ring system. This subtle chemical modification fundamentally alters the electronic density and steric profile of the intercalating moiety.
| Feature | Luzopeptin A | Sandramycin | Impact on Activity |
| Chromophore | 3-hydroxy-6-methoxy-quinaldic acid | 3-hydroxy-quinaldic acid | The 6-methoxy group in Luzopeptin A adds electron density and steric bulk. Its absence in Sandramycin alters solvation and allows tighter binding in specific minor groove pockets. |
| Symmetry | C2-symmetric | C2-symmetric | Both possess a 2-fold axis of symmetry, facilitating simultaneous intercalation into the DNA helix. |
| Peptide Core | Cyclic decadepsipeptide | Cyclic decadepsipeptide | Conserved backbone geometry (typically containing Gly, Sar, Ser, and Pip/Tetrahydropyridazine residues) stabilizes the bis-intercalative lock. |
Structural-Functional Pathway
The following diagram illustrates how the structural absence of the methoxy group in Sandramycin translates to distinct biological outcomes.
Caption: Structural modifications in the chromophore directly influence steric fit within the DNA minor groove, dictating sequence recognition and downstream cytotoxic efficacy.
Mechanistic Profiling: DNA Binding & Sequence Specificity[1][2]
While both agents are bis-intercalators, their sequence preferences differ, which is critical for targeting specific genomic regions.
Binding Kinetics and Affinity
-
Luzopeptin A: Historically characterized as having a preference for A-T rich regions (specifically alternating 5'-AT-3'). It exhibits extremely tight binding (
), often causing apparent intermolecular cross-linking of DNA. -
Sandramycin: Demonstrates a distinct preference for 5'-PuPy-3' motifs.[2]
-
High Affinity Site: 5'-d(GCATGC)
[2] -
Specificity Order: 5'-d(GCATGC)
> 5'-d(GCGCGC) > 5'-d(GCTAGC) . -
Mechanism: The intercalation event preferentially occurs at the 5'-PyPu-3' step. The absence of the methoxy group allows Sandramycin to accommodate the specific geometry of the GCATGC sequence more effectively than Luzopeptin.
-
The "Phenol Deletion" Anomaly
A critical SAR (Structure-Activity Relationship) finding by Boger et al. revealed that removing the phenolic hydroxyl group (present in both natural products) drastically shifts the potency profile:
-
Leukemia (L1210): Potency decreases (4-10x less potent).[2][3]
-
Solid Tumors (Melanoma/Carcinoma): Potency increases by orders of magnitude (1 pM - 10 nM).[2][3]
-
Insight: This suggests that while DNA binding affinity drives leukemia cytotoxicity, other factors (likely cellular uptake or metabolic stability in solid tissue) drive efficacy in solid tumors.
Biological Activity & Therapeutic Potency[1][5][6][7]
Both compounds are extremely potent cytotoxins, often exceeding the potency of standard chemotherapeutics like doxorubicin.
| Metric | Luzopeptin A | Sandramycin |
| Cytotoxicity ( | 0.02 – 6.0 nM | 0.02 – 6.0 nM (Equipotent) |
| Antiviral Activity (HIV-1) | Inhibits RT (Luzopeptin C is preferred due to lower toxicity) | Inhibits HIV-1 Reverse Transcriptase |
| Stability | Susceptible to hydrolytic cleavage | Higher chemical stability (synthetic advantage) |
| Primary Target | Topoisomerase II / DNA Complex | Topoisomerase II / DNA Complex |
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended.
Protocol: DNase I Footprinting (Sequence Specificity)
This assay visualizes the exact binding sites of the drug on a DNA fragment.
Reagents:
- P-labeled DNA restriction fragment (e.g., pBR322 or specific oligomers).[4]
-
DNase I enzyme (0.01 units/µL).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl.
Workflow:
-
Labeling: 5'-end label the DNA fragment using [
- P]ATP and T4 polynucleotide kinase. -
Equilibration: Incubate labeled DNA (~10,000 cpm) with varying concentrations of Luzopeptin A or Sandramycin (0.1 nM to 10 µM) in Binding Buffer for 30 mins at 25°C.
-
Control: DNA with no drug (Solvent only).
-
-
Digestion: Add DNase I for exactly 1 minute. Stop reaction with 2M Ammonium Acetate/EDTA/tRNA stop solution.
-
Precipitation: Ethanol precipitate, wash with 70% EtOH, and dry.
-
Electrophoresis: Resuspend in formamide loading dye. Run on an 8% denaturing polyacrylamide sequencing gel.
-
Analysis: Autoradiography. Protected regions (footprints) indicate drug binding sites.[1][5]
-
Validation: Sandramycin should show clear protection at 5'-GCATGC-3' sites, whereas Luzopeptin may show broader protection at A-T rich regions.
-
Protocol: MTT Cytotoxicity Assay (Potency)
Workflow:
-
Seeding: Seed L1210 or KB cells (5,000 cells/well) in 96-well plates.
-
Treatment: Add serial dilutions of the drug (start at 100 nM, dilute down to 1 pM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize crystals with DMSO.
-
Read: Measure Absorbance at 570 nm. Calculate
using non-linear regression (Sigmoidal dose-response).
Experimental Workflow Visualization
Caption: Step-by-step workflow for DNase I footprinting to determine sequence-specific binding sites of bis-intercalators.
References
-
Boger, D. L., Chen, J. H., & Saionz, K. W. (1996).[1] (-)-Sandramycin: Total Synthesis and Characterization of DNA Binding Properties. Journal of the American Chemical Society.[6] Link
-
Boger, D. L., et al. (1997). Synthesis of key sandramycin analogs: systematic examination of the intercalation chromophore. Bioorganic & Medicinal Chemistry. Link
-
Fox, K. R., & Waring, M. J. (1988). Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research. Link
-
Huang, C. H., et al. (1983).[7] Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A.[8][7] Science. Link
-
Take, Y., et al. (1989). Inhibition of HIV-1 reverse transcriptase by luzopeptins. The Journal of Antibiotics.[3] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of key sandramycin analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0996458A1 - Sandramycin analogs - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cma.fcen.uba.ar [cma.fcen.uba.ar]
- 8. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
validating luzopeptin sequence specificity in AT-rich regions
Executive Summary
Luzopeptin A (BBM-928A) represents a distinct class of antitumor antibiotics known as depsipeptide bis-intercalators. Unlike its structural cousin Echinomycin, which strictly targets 5'-CpG-3' steps, Luzopeptin exhibits a thermodynamic preference for AT-rich regions without adhering to a rigid consensus sequence.
This guide provides a validated framework for characterizing Luzopeptin’s binding specificity. It addresses the common experimental pitfall of slow dissociation kinetics (
Mechanistic Distinction: The Bis-Intercalator Landscape
To validate Luzopeptin, one must first distinguish its mode of action from other DNA-binding agents. Luzopeptin operates via bifunctional intercalation : its two substituted quinoline chromophores sandwich two base pairs, while the cyclic decadepsipeptide linker rests in the minor groove.[1]
Comparative Analysis: Luzopeptin vs. Alternatives
The following table contrasts Luzopeptin with standard reference compounds. Note the distinct "AT-Preference" profile of Luzopeptin compared to the "GC-Specific" Echinomycin.[2]
| Feature | Luzopeptin A | Echinomycin | Distamycin A |
| Class | Bis-intercalator (Decadepsipeptide) | Bis-intercalator (Octapeptide) | Minor Groove Binder |
| Binding Mode | Quinoline intercalation + Minor Groove | Quinoxaline intercalation + Minor Groove | Minor Groove only (Non-intercalating) |
| Sequence Specificity | AT-Rich Preference (e.g., 5'-ANT-3') | Strict GC Specificity (5'-CpG-3') | Strict AT Specificity (AAAA/TTTT) |
| Affinity ( | ~10 | ~10 | ~10 |
| Dissociation ( | Extremely Slow (Hours) | Moderate (Minutes) | Fast (Seconds) |
| Structural Impact | Unwinding (~45°) + Stiffening | Unwinding (~48°) + Kinking | Bending / Narrowing of Groove |
Visualizing the Binding Mechanism
The diagram below illustrates the structural causality of Luzopeptin binding compared to Echinomycin.
Figure 1: Mechanistic divergence between Luzopeptin A (AT-preferring) and Echinomycin (GC-specific).
Experimental Validation Protocols
The following protocols are designed to overcome the "kinetic trap" of Luzopeptin, where insufficient equilibration time leads to false-negative binding data.
Protocol A: DNase I Footprinting (The Gold Standard)
Objective: Map precise binding sites on AT-rich promoters (e.g., HIV-1 LTR).
Critical Modification: Unlike standard footprinting, Luzopeptin requires extended pre-incubation.
-
Probe Preparation: End-label a DNA fragment containing the target AT-rich sequence (e.g., HIV LTR or tyrT promoter) using
P. -
Equilibration (The "Slow Kinetics" Check):
-
Mix Luzopeptin (0.1 µM – 10 µM) with DNA (< 5 nM).
-
CRITICAL: Incubate for at least 2 hours at room temperature. Standard 20-minute incubations are insufficient for Luzopeptin and will result in weak or "smudged" footprints.
-
-
Digestion:
-
Add DNase I (adjusted to give ~1 cut per molecule) for exactly 1 minute.
-
Quench immediately with Stop Solution (20 mM EDTA, 80% Formamide).
-
-
Analysis:
-
Run on 8% denaturing polyacrylamide sequencing gel.
-
Success Criteria: Clear "protected" regions (white gaps) at AT-tracts, often flanked by hypersensitive cleavage sites (dark bands) due to helix unwinding/distortion.
-
Protocol B: Surface Plasmon Resonance (SPR) for Kinetics
Objective: Quantify the "tightness" (
System: Biacore or ProteOn XPR36.
-
Immobilization: Biotinylate the AT-rich DNA hairpin and capture on a Streptavidin (SA) chip. Do not use direct amine coupling as it may occlude the minor groove.
-
Injection Strategy (Single-Cycle Kinetics):
-
Due to the extremely slow
, regeneration of the surface is difficult and often damages the DNA. -
Use Single-Cycle Kinetics : Inject increasing concentrations of Luzopeptin (e.g., 1, 5, 25, 125, 625 nM) sequentially without regeneration between injections.
-
-
Data Fitting:
-
Fit to a 1:1 Langmuir binding model .
-
Validation Check: If
is , the complex is stable for hours. This confirms the "bis-intercalator" mode versus a simple groove binder.
-
Protocol C: Atomic Force Microscopy (AFM)
Objective: Structural confirmation of bis-intercalation.[1][3]
-
Deposition: Adsorb DNA-Luzopeptin complexes onto mica surfaces using Mg
bridging. -
Measurement: Measure the contour length of the DNA.
-
Validation Metric:
-
Bis-intercalation extends the DNA helix by ~3.4 Å per intercalation site (total ~6.8 Å per drug molecule).
-
Self-Validating Result: A measurable increase in DNA contour length compared to naked DNA confirms intercalation. (Groove binders like Distamycin do not increase length).
-
Integrated Validation Workflow
Use this decision tree to guide your experimental design.
Figure 2: Step-by-step validation logic for characterizing Luzopeptin-DNA interactions.
References
-
Fox, K. R., et al. (1988).[3] "Sequence-specific binding of luzopeptin to DNA."[2][4][5] Nucleic Acids Research, 16(6), 2489–2507. Link
-
Berge, T., et al. (2003).[3] "The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy."[3] Journal of Structural Biology, 142(2), 241–246.[3] Link
-
Fox, K. R., & Woolley, C. (1990).[3][6] "The strong binding of luzopeptin to DNA."[3][6] Biochemical Pharmacology, 39(5), 941–948.[6] Link
-
Bailly, C., et al. (2000). "DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin." Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1337-1353. Link
-
Huang, C. H., et al. (1983).[3] "Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A)."[4] Science, 221(4618), 1407–1409. Link
Sources
- 1. Interaction of the antitumour antibiotic luzopeptin with the hexanucleotide duplex d(5'-GCATGC)2. One-dimensional and two-dimensional n.m.r. studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cma.fcen.uba.ar [cma.fcen.uba.ar]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA. [escholarship.org]
- 6. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Modes of Luzopeptin and Triostin A: A Deep Dive into Bisintercalation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Intrigue of Quinoxaline Antibiotics
The quinoxaline antibiotics, a class of cyclic depsipeptides, have long captivated the scientific community with their potent antitumor and antimicrobial properties.[1] At the heart of their biological activity lies their ability to bind to double-stranded DNA with high affinity and specificity, primarily through a mechanism known as bisintercalation.[2] This guide provides an in-depth comparative analysis of two prominent members of this family: luzopeptin and triostin A. While both molecules share the fundamental bisintercalation motif, their distinct structural features give rise to significant differences in their DNA binding modes, sequence selectivity, and biological consequences.
This guide will dissect these differences, providing not only a theoretical framework but also the practical experimental methodologies required to probe these interactions. We will explore the structural nuances that govern their binding, delve into the experimental data that underpins our current understanding, and provide detailed protocols for key analytical techniques.
Molecular Architecture: A Tale of Two Scaffolds
The foundational difference between luzopeptin and triostin A lies in their cyclic depsipeptide backbones. Triostin A possesses a symmetric octapeptide ring, which provides a relatively rigid scaffold for its two quinoxaline chromophores.[1] In contrast, luzopeptin features a larger and more flexible decadepsipeptide ring.[3] This seemingly subtle difference in the peptide backbone has profound implications for the orientation of the intercalating chromophores and their interaction with the DNA minor groove.
| Feature | Luzopeptin | Triostin A |
| Peptide Ring Size | Decadepsipeptide (10 residues) | Octadepsipeptide (8 residues) |
| Chromophore | Substituted quinoline | Quinoxaline |
| Flexibility | More flexible | More rigid |
Differentiating the DNA Binding Modes: A Comparative Analysis
Both luzopeptin and triostin A are bisintercalators, meaning they insert their two planar aromatic chromophores into the DNA double helix at two separate sites, effectively "clamping" onto the DNA. However, the specifics of this interaction, particularly their sequence preferences, diverge significantly.
Triostin A: A Preference for CpG Sequences
Extensive research, including X-ray crystallography and DNase I footprinting, has unequivocally demonstrated that triostin A exhibits a strong preference for binding to 5'-CpG-3' sequences.[4] The two quinoxaline rings of triostin A intercalate on either side of the CpG step. The specificity of this interaction is driven by key hydrogen bonds between the alanine residues of the triostin A peptide backbone and the 2-amino group of the guanine bases in the minor groove.[5] This "digital readout" of the DNA sequence, where specific amino acid residues recognize specific base functionalities, is a hallmark of triostin A's binding mode.[6]
Luzopeptin: A Liking for AT-Rich Regions
In contrast to triostin A, luzopeptin displays a preference for AT-rich regions of DNA, particularly sequences with alternating adenines and thymines.[7] However, its sequence selectivity is generally considered to be less stringent than that of triostin A.[8] The larger, more flexible decadepsipeptide backbone of luzopeptin allows for a different mode of interaction with the minor groove. It is believed that the binding of luzopeptin is less dependent on specific hydrogen bonding interactions and more influenced by the overall shape and electrostatic potential of the minor groove in AT-rich regions. This is often referred to as an "analogue readout" of the DNA sequence.[6]
Furthermore, studies have suggested that luzopeptin can induce both intramolecular and intermolecular cross-linking of DNA duplexes, a property not typically associated with triostin A.[3] This cross-linking ability is thought to contribute to its potent cytotoxic effects.
Quantitative Comparison of DNA Binding
| Parameter | Luzopeptin | Triostin A |
| Preferred Binding Site | Alternating AT-rich sequences[7] | 5'-CpG-3' sequences[4] |
| Binding Affinity (Ka) | ~10^7 M^-1[2] | Generally lower than luzopeptin |
| Binding Stoichiometry | Approximately one drug molecule per 4-6 base pairs[3] | One drug molecule per CpG site |
| DNA Cross-linking | Yes (intramolecular and intermolecular)[3] | No |
Experimental Workflows for Elucidating Binding Modes
A multi-pronged experimental approach is essential to fully characterize and differentiate the DNA binding modes of luzopeptin and triostin A. Here, we provide an overview and detailed protocols for three key techniques.
DNase I Footprinting: Mapping the Binding Sites
Causality Behind Experimental Choice: DNase I footprinting is a powerful technique to identify the specific DNA sequences to which a ligand binds.[9] The principle is that a bound ligand will protect the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel. By comparing the cleavage pattern of DNA in the presence and absence of the ligand, the precise binding site can be determined. This method is ideal for directly comparing the different sequence selectivities of luzopeptin and triostin A.[10]
Experimental Protocol: DNase I Footprinting
-
DNA Fragment Preparation:
-
Select a DNA fragment of known sequence (typically 100-300 bp) containing potential binding sites for both luzopeptin and triostin A.
-
Label one end of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag. This is crucial for visualizing the cleavage products.
-
Purify the end-labeled DNA fragment.
-
-
Binding Reaction:
-
In separate reaction tubes, incubate the end-labeled DNA fragment with increasing concentrations of luzopeptin or triostin A. Include a control reaction with no ligand.
-
Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).
-
-
DNase I Digestion:
-
Add a carefully titrated amount of DNase I to each reaction tube. The goal is to achieve, on average, one single-strand nick per DNA molecule.
-
Incubate for a short, controlled time (e.g., 1-2 minutes) to allow for limited DNA cleavage.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Purify the DNA fragments to remove the ligand and enzyme.
-
-
Gel Electrophoresis and Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The protected regions (footprints) will appear as gaps in the ladder of DNA fragments compared to the control lane.
-
Self-Validation: The inclusion of a no-ligand control is essential for identifying the intrinsic cutting preferences of DNase I. A concentration-dependent appearance of the footprint validates the specific binding of the ligand.
Caption: Workflow for DNase I Footprinting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Interactions
Causality Behind Experimental Choice: NMR spectroscopy provides unparalleled, high-resolution structural information about molecules in solution. For studying drug-DNA interactions, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons on the drug and the DNA. This allows for the precise determination of the drug's orientation within the DNA grooves and the identification of specific intermolecular contacts.
Experimental Protocol: 2D NMR of a Drug-DNA Complex
-
Sample Preparation:
-
Synthesize or purchase a short, self-complementary DNA oligonucleotide (typically 10-16 base pairs) that contains the preferred binding site for either luzopeptin or triostin A.
-
Dissolve the oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O to minimize the solvent signal).
-
Prepare a stock solution of the drug (luzopeptin or triostin A).
-
Titrate the drug into the DNA solution while monitoring the 1D ¹H NMR spectrum to ensure complex formation and to determine the appropriate drug-to-DNA ratio for the 2D experiments.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify through-bond proton-proton couplings within the DNA and the drug.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons on a single deoxyribose sugar).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities (typically < 5 Å) between protons. This is the most critical experiment for defining the drug-DNA interface.
-
-
-
Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all the proton resonances of the DNA and the drug in the complex using the COSY and TOCSY spectra.
-
Identify intermolecular NOEs between the drug and the DNA in the NOESY spectrum.
-
-
Structure Calculation:
-
Use the assigned intermolecular NOEs as distance restraints in a molecular modeling program (e.g., XPLOR-NIH, CYANA) to calculate a 3D structure of the drug-DNA complex.
-
Self-Validation: The consistency of the observed NOEs with a physically realistic molecular model provides a strong validation of the derived structure. The quality of the final structure is assessed by parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the structural ensemble.
Caption: Workflow for 2D NMR analysis of a drug-DNA complex.
X-ray Crystallography: The Atomic-Resolution Snapshot
Causality Behind Experimental Choice: X-ray crystallography provides the most detailed, atomic-resolution picture of a molecule's three-dimensional structure.[11] By co-crystallizing a drug-DNA complex, it is possible to directly visualize the precise interactions between the drug and the DNA, including the intercalation geometry, hydrogen bonds, and van der Waals contacts. This technique has been instrumental in elucidating the binding mode of triostin A.
Experimental Protocol: X-ray Crystallography of a Drug-DNA Complex
-
Sample Preparation and Crystallization:
-
Prepare a highly pure and concentrated solution of the DNA oligonucleotide and the drug.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) to find conditions that yield well-ordered crystals. This is often the most challenging step.[12]
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to obtain the intensities and positions of the diffraction spots.
-
Solve the "phase problem" to determine the phases of the X-ray waves. This can be done using methods like molecular replacement if a similar structure is known, or through experimental phasing techniques.
-
Calculate an electron density map from the amplitudes and phases.
-
-
Model Building and Refinement:
-
Build a molecular model of the drug-DNA complex into the electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.
-
Self-Validation: The quality of the final crystal structure is assessed by several parameters, including the R-factor and R-free, which measure the agreement between the model and the experimental data. The geometry of the final model is also checked for consistency with known chemical principles.
Caption: Workflow for X-ray crystallography of a drug-DNA complex.
Conclusion: From Structural Insights to Therapeutic Innovation
The comparative analysis of luzopeptin and triostin A underscores a crucial principle in drug design: subtle changes in molecular architecture can lead to significant differences in biological activity. While both compounds are potent DNA binders, their distinct sequence preferences and binding modes, dictated by the structure of their peptide backbones, likely contribute to their differing therapeutic profiles.
A thorough understanding of these structure-activity relationships, gleaned from the experimental techniques outlined in this guide, is paramount for the rational design of new and improved DNA-targeting agents. By leveraging this knowledge, researchers can develop novel therapeutics with enhanced specificity and efficacy, ultimately paving the way for more effective treatments for a range of diseases.
References
-
Bailly, C., & Waring, M. J. (1998). DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM. Biochemical Journal, 330(1), 81–90. [Link]
-
Bailly, C., & Waring, M. J. (2000). DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin. Nucleic Acids Research, 28(16), 3189–3197. [Link]
-
Creative BioMart. (n.d.). DNase I Footprinting. Retrieved February 20, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 20, 2026, from [Link]
-
Fox, K. R., Davies, H., Adams, G. R., Portugal, J., & Waring, M. J. (1988). Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research, 16(6), 2489–2507. [Link]
-
Fox, K. R., & Woolley, C. (1990). The strong binding of luzopeptin to DNA. Biochemical Pharmacology, 39(5), 941–948. [Link]
- Gallego, J., & Bailly, C. (2001). DNA recognition by quinoline antibiotics. Current Medicinal Chemistry, 8(1), 1–15.
-
Helliwell, J. R. (2000). X-ray crystallography of DNA-drug complexes. Methods in Enzymology, 317, 3–14. [Link]
-
Huang, C. H., Mirabelli, C. K., Mong, S., & Crooke, S. T. (1983). Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid. Cancer Research, 43(6), 2718–2724. [Link]
- Lown, J. W., & Krowicki, K. (1985). Synthesis and nucleic acid binding properties of a new class of linked quinoxaline DNA bis-intercalators. Journal of Organic Chemistry, 50(20), 3774–3779.
- Olsen, R. K., & Waring, M. J. (1984). Sequence preferences in the binding to DNA of triostin A and TANDEM as reported by DNase I footprinting. FEBS Letters, 176(2), 414–420.
- Searle, M. S., Hall, J. G., & Wakelin, L. P. (1989). Interaction of the antitumour antibiotic luzopeptin with the hexanucleotide duplex d(5'-GCATGC)2. One-dimensional and two-dimensional n.m.r. studies. Biochemical Journal, 259(2), 433–443.
-
Selvita. (n.d.). X-ray Crystallography. Retrieved February 20, 2026, from [Link]
-
Sischka, A., et al. (2005). The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy. Biophysical Journal, 88(5), 3533–3540. [Link]
-
Ughetto, G., Wang, A. H., Quigley, G. J., van der Marel, G. A., van Boom, J. H., & Rich, A. (1985). A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment. Nucleic Acids Research, 13(7), 2305–2323. [Link]
-
University of California, Davis. (n.d.). Basic 2D NMR experiments. Retrieved February 20, 2026, from [Link]
-
University of Connecticut. (n.d.). 2 Dimensional NMR User's Brief Guide. Retrieved February 20, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved February 20, 2026, from [Link]
-
Wang, A. H., Ughetto, G., Quigley, G. J., Hakoshima, T., van der Marel, G. A., van Boom, J. H., & Rich, A. (1984). Interactions of quinoxaline antibiotic and DNA: the molecular structure of a triostin A-d(GCGTACGC) complex. Journal of Biomolecular Structure & Dynamics, 2(2), 319–335. [Link]
-
Williams, L. D. (2000). X-Ray Crystallography of DNA-Drug Complexes. In Methods in Enzymology (Vol. 317, pp. 15–33). Academic Press. [Link]
-
Anonymous. (n.d.). DNase I footprinting. Retrieved February 20, 2026, from [Link]
- Addess, K. J., & Feigon, J. (1994). Sequence specificity of quinoxaline antibiotics. 1. Solution structure of a 1:1 complex between triostin A and [d(GACGTC)]2 and comparison with the solution structure of the [N-MeCys3,N-MeCys7]TANDEM-[d(GATATC)]2 complex. Biochemistry, 33(41), 12386–12396.
-
Bitesize Bio. (2022, January 20). Crystallization of Protein–DNA Complexes: A Reliable Protocol. Retrieved February 20, 2026, from [Link]
-
Dietrich, B., & Diederichsen, U. (2010). Triostin A derived hybrid for simultaneous DNA binding and metal coordination. Amino Acids, 41(3), 699–708. [Link]
-
Taylor & Francis Online. (2022, March 30). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Retrieved February 20, 2026, from [Link]
Sources
- 1. Triostin A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cma.fcen.uba.ar [cma.fcen.uba.ar]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 10. DNA recognition by quinoxaline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of triostin A and TANDEM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography of DNA-drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Personal protective equipment for handling luzopeptin
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for Luzopeptin (CAS 75580-37-9) Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and Safety Officers
Executive Safety Summary
CRITICAL DISTINCTION: Do not confuse Luzopeptin A (Antitumor Antibiotic, DNA Bis-intercalator) with Leupeptin (Protease Inhibitor). While Leupeptin is relatively low-hazard, Luzopeptin is a potent cytotoxin and suspected mutagen. Treat all "Luzopeptin" vials as High Potency Active Pharmaceutical Ingredients (HPAPI).
The "Liquid Needle" Risk: Luzopeptin is hydrophobic and requires organic solvents like DMSO or DMF for solubilization. DMSO is a potent skin penetrant. If Luzopeptin is dissolved in DMSO, the solution acts as a "liquid needle," capable of carrying the cytotoxic payload directly through standard nitrile gloves and skin into the bloodstream.
Hazard Profile & Mechanistic Causality
To handle Luzopeptin safely, you must understand why it is dangerous. Its toxicity is not accidental; it is the drug's primary function.
| Parameter | Specification | Causality / Implication |
| Compound Class | Cyclic Depsipeptide Antibiotic | Contains ester and amide bonds; resistant to standard enzymatic degradation. |
| Mechanism | DNA Bis-intercalation | The molecule clamps DNA at two sites simultaneously. This binding is extremely tight (nanomolar affinity), effectively "stapling" the DNA double helix and blocking replication/transcription. |
| Acute Toxicity | High (Acute Toxin) | Potent inhibition of nucleic acid synthesis in rapidly dividing cells (bone marrow, GI tract). |
| Chronic Toxicity | Mutagen (Cat. 2), Repr. Toxin (Cat.[1] 2) | As an intercalator, it can cause frameshift mutations. It poses a significant risk to reproductive health.[2] |
| Solubility | DMSO, DMF, Methanol | High Risk: Solvents like DMSO permeate standard glove materials, carrying the toxin with them. |
PPE Specification Matrix
This matrix is designed as a self-validating system. If you cannot meet a requirement in the "Primary Barrier" column, you must not proceed.
| Body Zone | Primary Barrier (Mandatory) | Secondary Barrier (Context Dependent) | Technical Rationale |
| Respiratory | Class II Biological Safety Cabinet (BSC) | N95 or P100 Respirator (if BSC unavailable) | Aerosolization of the dry powder during weighing is the highest inhalation risk. |
| Hand Protection | Double Gloving (Nitrile/Nitrile) | Silver Shield® / Laminate liners (for DMSO stocks) | Standard nitrile degrades in DMSO. Two layers provide a "breakthrough buffer." Change outer gloves immediately upon splash. |
| Body | Tyvek® Lab Coat (Closed Front) | Chemotherapy-rated gown (impervious) | Cotton lab coats absorb spills, holding the toxin against the skin. Tyvek repels particulates and splashes. |
| Eye/Face | Chemical Safety Goggles | Face Shield (if outside BSC) | Standard safety glasses have gaps. Goggles seal the eyes against projectile droplets or aerosol drift. |
Operational Workflow: The "Solubilization Danger Zone"
The moment of highest risk is transitioning Luzopeptin from a solid powder to a solution in DMSO. The following workflow minimizes exposure during this critical phase.
Step-by-Step Protocol
-
Pre-Operational Risk Assessment:
-
Verify BSC certification.
-
Calculated Risk: Determine the total mass. If handling >5 mg of powder, notify the lab safety officer.
-
Solvent Prep: Aliquot DMSO before opening the toxic vial to minimize open-container time.
-
-
The "Static Free" Weighing Method:
-
Luzopeptin powder is often electrostatic.
-
Action: Use an antistatic gun or balance ionizer if available.
-
Alternative: Weigh the entire vial content by difference (weigh full, add solvent, weigh empty) to avoid scooping powder.
-
-
Solubilization (The Critical Step):
-
Add DMSO strictly inside the BSC.
-
Do not vortex open tubes. Use a sealed cap and gentle inversion.
-
Why? Vortexing creates micro-aerosols that can escape when the tube is opened.
-
-
Decontamination:
-
Wipe the exterior of the stock vial with a bleach-soaked wipe before removing it from the BSC. This removes any invisible powder residue.
-
Visual Workflow Diagram
Caption: Operational workflow for Luzopeptin solubilization. The Red node indicates the highest risk point where the compound becomes a transdermal hazard via DMSO vectoring.
Decontamination & Disposal
Spill Response (Small Scale < 10 mL)
-
Alert: Announce the spill immediately.
-
Isolate: Cover the spill with a paper towel to prevent aerosol spread.
-
Neutralize:
-
Clean: Wipe up with fresh towels. Wash the area with water to remove bleach residue.
-
Dispose: All waste (towels, gloves) goes into Cytotoxic/Incineration Only bins (Yellow/Purple bins depending on region). Do not autoclave (autoclaving does not destroy chemical cytotoxins and may vaporize them).
Waste Disposal
-
Liquids: Collect in a dedicated "Cytotoxic Liquid Waste" carboy.
-
Solids: Sharps and vials must be incinerated.
References
-
PubChem. (n.d.). Luzopeptin A | C64H78N14O24. National Library of Medicine. Retrieved from [Link]
-
NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Fox, K. R., et al. (1988). Sequence-specific binding of luzopeptin to DNA. Nucleic Acids Research, 16(6), 2489–2507. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. Consequences of Depsipeptide Substitution on the ClpP Activation Activity of Antibacterial Acyldepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two ways to skin a cat: ADEP antibiotics can kill bacteria through activation or inhibition of ClpP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
